Naringenin 7-O-glucuronide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCRTIDKZGEVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | naringenin-7-O-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis and Characterization of Naringenin 7-O-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naringenin, a prominent flavanone found in citrus fruits, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by poor bioavailability. In vivo, naringenin is extensively metabolized to form glucuronide conjugates, with Naringenin 7-O-glucuronide being a major metabolite. The synthesis and characterization of this metabolite are crucial for pharmacological studies, metabolite identification, and the development of naringenin-based therapeutics. This guide provides an in-depth overview of the chemical synthesis and analytical characterization of this compound.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that requires careful protection and deprotection of the hydroxyl groups to achieve regioselectivity. The most reactive hydroxyl group at the C7 position is the target for glucuronidation. A common strategy involves the perbenzoylation of naringenin, followed by selective debenzoylation at the 7-position, glucuronidation, and final deprotection.[1][2][3]
Experimental Protocol: Chemical Synthesis
This protocol is adapted from the method described by Baron et al. (2010).[2]
Step 1: Perbenzoylation of Naringenin
-
Dissolve naringenin in a suitable solvent such as tetrahydrofuran (THF).
-
Add an excess of benzoyl chloride (BzCl) and a base, for example, triethylamine (NEt₃), at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by adding water and extracting with an organic solvent like ethyl acetate.
-
Purify the resulting perbenzoylated naringenin by column chromatography.
Step 2: Selective Debenzoylation at C7-OH
-
Dissolve the perbenzoylated naringenin in N-methyl-2-pyrrolidone (NMP).
-
Add one equivalent of thiophenol (PhSH) and imidazole.
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC.
-
Upon completion, purify the product, 4',5-di-O-benzoyl-naringenin, by column chromatography.
Step 3: Glucuronidation
-
Dissolve the 4',5-di-O-benzoyl-naringenin in anhydrous dichloromethane (CH₂Cl₂).
-
Add the glucuronic acid donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
-
Add a Lewis acid promoter, such as boron trifluoride etherate (BF₃·OEt₂), to catalyze the reaction.
-
Stir the reaction under an inert atmosphere at room temperature.
-
Quench the reaction and purify the resulting protected glucuronide by column chromatography.
Step 4: Deprotection
-
Dissolve the protected naringenin glucuronide in a mixture of methanol and water.
-
Add a base, such as sodium carbonate (Na₂CO₃), to remove the benzoyl and acetyl protecting groups.
-
Monitor the reaction by TLC.
-
Neutralize the reaction mixture with an acidic resin (e.g., Dowex H⁺ form).
-
Purify the final product, this compound, by preparative HPLC.
Synthesis Workflow
References
Naringenin 7-O-glucuronide Biosynthesis in Citrus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrus fruits are a rich source of flavonoids, a class of secondary metabolites renowned for their diverse health-promoting properties, including antioxidant, anti-inflammatory, and cardioprotective effects. Among these, the flavanone naringenin and its glycosylated derivatives are of significant interest. While the biosynthesis of naringin and narirutin (rhamnoglucosides of naringenin) is well-documented, the pathway leading to the formation of naringenin 7-O-glucuronide is less characterized in citrus. This technical guide provides an in-depth overview of the proposed biosynthesis of this compound in citrus, drawing upon current knowledge of flavonoid metabolism and enzymatic activities. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific metabolic pathway.
Core Biosynthesis Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway, leading to the formation of the central flavanone, naringenin. The final and crucial step in the formation of this compound is the conjugation of a glucuronic acid moiety to the 7-hydroxyl group of naringenin. This reaction is catalyzed by a UDP-glucuronosyltransferase (UGT). While a specific UGT responsible for this reaction in citrus has not been definitively isolated and characterized, the presence of a wide array of UGTs in citrus genomes and the detection of naringenin glucuronides in organisms consuming citrus products strongly suggest the existence of this enzymatic activity.[1][2][3]
The proposed core reaction is as follows:
Naringenin + UDP-glucuronic acid -> this compound + UDP
This reaction is catalyzed by a putative Naringenin 7-O-glucuronosyltransferase .
Key Enzymes and Genes
-
Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates trans-cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.
-
UDP-glucuronosyltransferase (UGT): A large family of enzymes that transfer glucuronic acid from UDP-glucuronic acid to a substrate. A specific UGT is proposed to catalyze the final step in this compound biosynthesis. Genome-wide studies have identified numerous UGT genes in citrus species like Citrus grandis and Citrus sinensis, providing a pool of candidates for this activity.[4][5] Human UGTs, particularly from the UGT1A subfamily, have been shown to glucuronidate flavonoids, suggesting that citrus may possess UGTs with similar substrate specificities.[6][7][8][9][10]
Quantitative Data
The concentration of naringenin and its derivatives can vary significantly depending on the citrus species, cultivar, fruit part, and developmental stage. While extensive data exists for naringin and naringenin, specific quantitative data for this compound in citrus tissues is limited in the available literature. The tables below summarize the reported concentrations of naringin and naringenin in various citrus fruits, which can serve as an indicator of the potential precursor pool for this compound biosynthesis.
| Citrus Species | Cultivar/Variety | Tissue | Naringin Concentration (mg/100g DW) | Reference |
| Citrus paradisi | Red blush | Albedo | 940.26 | [11] |
| Citrus sinensis | - | Albedo | 791.17 | [11] |
| Citrus reticulata | - | Albedo | 602.10 | [11] |
| Citrus maxima | - | Peel | Not specified | [12] |
| Citrus Species | Cultivar/Variety | Tissue | Naringenin Concentration (µg/g) | Reference |
| Citrus x paradisi L. | - | Peel | 63.99 | [13] |
| Citrus maxima | - | Peel | Higher than naringin | [12] |
Experimental Protocols
Extraction of Naringenin and its Derivatives from Citrus Tissues
This protocol describes a general method for the extraction of flavonoids, including naringenin and its potential glucuronide conjugate, from citrus peel and pulp.
Materials:
-
Fresh citrus fruit (peel and pulp separated)
-
Liquid nitrogen
-
Mortar and pestle or a cryogenic grinder
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Freeze the citrus tissue (peel or pulp) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 1 g of the powdered tissue into a centrifuge tube.
-
Add 10 mL of 80% methanol containing 0.1% formic acid to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonciate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This protocol provides a representative LC-MS/MS method for the quantification of this compound.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 447.1
-
Product Ion (m/z): 271.1
-
Collision Energy: Optimized for the specific instrument.
-
Other parameters (e.g., capillary voltage, gas flow rates): Optimized for the specific instrument.
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Spike known concentrations of the standard into a blank matrix (e.g., a citrus extract known to not contain the analyte) to account for matrix effects.
-
Analyze the extracted samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
Heterologous Expression and Purification of a Candidate Citrus UGT
This protocol outlines a general procedure for expressing a candidate citrus UGT gene in E. coli and purifying the recombinant protein for subsequent enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression vector with a purification tag (e.g., pET vector with a His-tag).
-
Candidate citrus UGT cDNA.
-
Restriction enzymes and T4 DNA ligase.
-
LB medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
Procedure:
-
Cloning: Clone the full-length coding sequence of the candidate citrus UGT gene into the expression vector.
-
Transformation: Transform the recombinant plasmid into the E. coli expression strain.
-
Expression:
-
Grow a starter culture of the transformed E. coli overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged UGT protein with elution buffer.
-
Dialyze the purified protein against dialysis buffer to remove imidazole and for storage.
-
Analyze the purity of the protein by SDS-PAGE.
-
In Vitro Biochemical Assay for Naringenin 7-O-glucuronosyltransferase Activity
This protocol describes a method to assay the enzymatic activity of the purified recombinant UGT towards naringenin using UDP-glucuronic acid as the sugar donor.
Materials:
-
Purified recombinant citrus UGT.
-
Naringenin.
-
UDP-glucuronic acid (UDPGA).
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5).
-
Methanol.
-
LC-MS/MS system for product analysis.
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
1-5 µg of purified recombinant UGT
-
100 µM Naringenin (dissolved in a small amount of DMSO and then diluted in buffer)
-
2 mM UDP-glucuronic acid
-
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to detect the formation of this compound, comparing the retention time and mass spectrum to an authentic standard.
-
For kinetic analysis, vary the concentration of naringenin while keeping the UDPGA concentration constant, and vice versa. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Visualizations
Caption: Proposed biosynthesis pathway of this compound in citrus.
Caption: General experimental workflow for the study of this compound.
Caption: Logical relationship of components in this compound biosynthesis.
References
- 1. Determination of Naringenin and Its Glucuronic Acid Conjugate in Rat Plasma by LC-MS/MS [journal11.magtechjournal.com]
- 2. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of Citrus Flavanones Naringin and Naringenin and Their Food Sources on Lipid Metabolism: An Update on Bioavailability, Pharmacokinetics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Citrus fruit intake is associated with lower serum bilirubin concentration among women with the UGT1A1*28 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Citrus Fruit Intake Is Associated with Lower Serum Bilirubin Concentration among Women with the UGT1A1*28 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Naringin vs. Citrus x paradisi L. Peel Extract: An In Vivo Journey into Oxidative Stress Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin 7-O-glucuronide: A Technical Guide to its Cellular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin 7-O-glucuronide is a major metabolite of the flavanone naringenin, which is abundantly found in citrus fruits. Following ingestion, naringenin undergoes extensive metabolism in the body, with glucuronidation being a primary phase II conjugation reaction. This process yields naringenin glucuronides, including this compound, which are the predominant forms found in circulation. While the biological activities of naringenin have been widely studied, recent research has begun to elucidate the specific mechanisms of action of its metabolites. This technical guide provides an in-depth overview of the cellular mechanisms of action of this compound, with a focus on its neuroprotective effects. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Core Mechanism of Action: Neuroprotection via Inhibition of CRMP2 Phosphorylation
The principal mechanism of action identified for this compound is its neuroprotective activity, specifically through the modulation of Collapsin Response Mediator Protein-2 (CRMP2). CRMP2 is a protein crucial for neuronal development, axonal growth, and synaptic plasticity. However, in neurodegenerative conditions such as Alzheimer's disease, CRMP2 can become hyperphosphorylated, leading to its inactivation and contributing to axonal atrophy and neuronal dysfunction.
This compound has been shown to exert its neuroprotective effects by directly inhibiting the phosphorylation of CRMP2. This action helps to maintain CRMP2 in its active state, thereby promoting axonal regrowth and neuronal health, particularly in the presence of neurotoxic insults like amyloid-beta (Aβ).
Signaling Pathway
The neuroprotective effect of this compound is centered on the inhibition of kinases that phosphorylate CRMP2. While the complete signaling cascade is still under investigation, the available evidence points to the following pathway:
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound. It is important to note that research on this specific metabolite is ongoing, and the data is currently limited.
| Biological Effect | Cell Type/Model | Effective Concentration Range | IC50 Value | Reference(s) |
| Promotion of Axonal Regrowth | Primary Cortical Neurons (Aβ-induced atrophy) | 0.01 - 10 µM | Not Determined | [1] |
| Inhibition of CRMP2 Phosphorylation | Primary Cortical Neurons (Aβ-induced) | Implied within 0.01 - 10 µM | Not Determined | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Primary Cortical Neuron Culture and Amyloid-Beta Treatment
This protocol describes the establishment of primary neuronal cultures and the induction of axonal atrophy using amyloid-beta, a model relevant to Alzheimer's disease research.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
-
The cortical tissue is dissected and enzymatically dissociated using trypsin-EDTA.
-
Cells are plated on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Cultures are maintained at 37°C in a humidified incubator with 5% CO2.
-
-
Amyloid-Beta Treatment:
-
After 3 days in culture, the medium is replaced with fresh medium containing 10 µM of aggregated amyloid-beta 25-35 peptide to induce axonal atrophy.
-
The cells are incubated with amyloid-beta for 3 days.
-
-
This compound Treatment:
-
After the amyloid-beta treatment, the medium is removed and replaced with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, and 10 µM).
-
Control wells receive vehicle (e.g., 0.1% DMSO).
-
The cells are then incubated for an additional 4 days to assess axonal regrowth.
-
Immunofluorescence Staining for Neuronal Markers
This protocol is used to visualize neurons and their axons to quantify axonal outgrowth.
Methodology:
-
Fixation: Cells are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For axons: Anti-phosphorylated neurofilament-H (pNF-H) antibody.
-
For neurons: Anti-MAP2 antibody.
-
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are captured using a fluorescence microscope.
Western Blot Analysis of CRMP2 Phosphorylation
This protocol is used to quantify the levels of phosphorylated CRMP2 in response to treatment.
Methodology:
-
Cell Lysis: Neuronal cultures are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated CRMP2 (pCRMP2) and total CRMP2.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of pCRMP2 to total CRMP2.
Other Potential Mechanisms of Action
While the neuroprotective effects of this compound are the most well-documented, in silico studies suggest potential interactions with proteins involved in inflammatory signaling pathways.
-
Anti-inflammatory Potential: Molecular docking studies have indicated that this compound may bind to key proteins in inflammatory cascades, such as STAT3 and ERK1 (MAPK3). However, experimental validation of these interactions and their functional consequences in cellular models is currently lacking.
-
Antioxidant Potential: The antioxidant properties of the aglycone naringenin are well-established. It is plausible that this compound may also possess antioxidant activity, although direct experimental evidence from in vitro antioxidant assays is needed to confirm this.
Conclusion and Future Directions
This compound, a primary metabolite of naringenin, demonstrates significant neuroprotective effects in cellular models of neurodegeneration. Its core mechanism of action involves the inhibition of CRMP2 phosphorylation, leading to the promotion of axonal regrowth. This specific action highlights the potential of this compound as a therapeutic agent for neurodegenerative diseases.
Future research should focus on:
-
Elucidating the precise kinases inhibited by this compound in the CRMP2 signaling pathway.
-
Conducting in vivo studies to validate the neuroprotective effects observed in vitro.
-
Experimentally investigating the potential anti-inflammatory and antioxidant properties of this compound to build a more comprehensive understanding of its bioactivity.
-
Determining specific IC50 values for its various biological targets to aid in dose-response studies and drug development.
This technical guide provides a foundation for further exploration into the therapeutic applications of this compound, a promising natural compound with significant potential in the field of drug discovery.
References
A Technical Guide to the Biological Activity Screening of Naringenin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringenin, a flavanone predominantly found in citrus fruits, and its metabolites have garnered significant scientific interest due to their diverse pharmacological activities. Upon ingestion, naringin is hydrolyzed to its aglycone, naringenin, which is then further metabolized by the gut microbiota and the liver into various bioactive compounds. This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of naringenin metabolites, with a focus on their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to enhance understanding of the molecular mechanisms underlying the therapeutic potential of these natural compounds.
Introduction: From Naringin to Bioactive Metabolites
Naringin is the major flavonoid glycoside in grapefruit and is responsible for its characteristic bitter taste. In the human body, naringin is poorly absorbed in the small intestine and is largely metabolized by intestinal microorganisms into its aglycone form, naringenin.[1][2] Naringenin itself undergoes further metabolism, including hydroxylation, methylation, and conjugation (glucuronidation and sulfation), leading to a diverse array of metabolites that are absorbed into the bloodstream.[3][4][5] These metabolites are believed to be the primary contributors to the biological effects observed after consumption of naringin-rich foods.[2][6] Understanding the specific activities of these individual metabolites is crucial for drug discovery and development.
Biological Activities and Screening Methodologies
Antioxidant Activity
Naringenin and its metabolites exhibit significant antioxidant properties by scavenging free radicals and chelating metal ions.[7][8] The antioxidant capacity of these compounds is a fundamental aspect of their protective effects against various diseases.
Data Summary: Antioxidant Activity of Naringenin and its Metabolites
| Compound/Metabolite | Assay | IC50 / EC50 | Reference |
| Naringenin | DPPH Radical Scavenging | 18.406 ± 0.24 mg/ml | [2] |
| Naringenin | ABTS Radical Scavenging | 0.566 ± 0.098 mg/ml | [2] |
| Naringenin | Hydroxyl Radical Scavenging | 251.1 µM | [9] |
| Naringenin | Hydrogen Peroxide Scavenging | 358.5 µM | [9] |
| Naringenin | Superoxide Radical Scavenging | 360.03 µM | [9] |
| Naringenin Chalcone | DPPH Radical Scavenging | Lower IC50 than Naringenin | [1] |
| Apigenin (a metabolite) | DPPH Radical Scavenging | Lower IC50 than Naringenin | [1] |
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is colorimetric and can be measured spectrophotometrically. A detailed protocol can be found in several sources.[2][10][11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The reaction is monitored by measuring the decrease in absorbance at 734 nm.[2][10]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Naringenin and its metabolites have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[12][13]
Data Summary: Anti-inflammatory Activity of Naringenin and its Metabolites
| Compound/Metabolite | Cell Line | Stimulant | Key Findings | Concentration | Reference |
| Naringenin | RAW 264.7 Macrophages | LPS | Inhibition of NF-κB and MAPK pathways | 20, 40, 80 µM | [5] |
| Naringenin | Human Dermal Fibroblasts | LPS | Reduction of iNOS, IL-1β, IL-6, IL-8 expression | 5, 10 µM | [14] |
| 7-O-Methylnaringenin | RAW 264.7 Macrophages | LPS | Downregulation of TNF-α, IL-6, and IL-1β | 10, 20, 40 µg/mL | [15] |
| Naringin Lauroyl Ester | Murine Macrophage Cells | LPS | Inhibition of NO production and iNOS expression | Not specified |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro assay is widely used to screen for anti-inflammatory activity. Macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The ability of the test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators (e.g., nitric oxide) is then measured.[15][16][17]
Anticancer Activity
Naringenin and its metabolites have been shown to possess anticancer properties, including the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis.[18]
Data Summary: Anticancer Activity of Naringenin and its Metabolites
| Compound/Metabolite | Cancer Cell Line | Assay | Key Findings | Concentration | Reference |
| Naringenin | MCF-7 (Breast Cancer) | Wound Healing | Inhibition of cell migration | 50, 100, 150 µM | [19] |
| Naringin | SW620, HCT116 (Colorectal Cancer) | Proliferation Assay | Inhibition of proliferation in a dose-dependent manner | Not specified | [3] |
| Naringin | SNU-1 (Gastric Cancer) | Apoptosis Assay | Induction of apoptosis | Not specified | [4] |
Experimental Protocols:
-
Wound Healing (Scratch) Assay: This is a straightforward and cost-effective method to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate of wound closure in the presence of the test compound is monitored over time.[19][20][21]
-
Transwell Migration/Invasion Assay (Boyden Chamber Assay): This assay assesses the migratory and invasive potential of cancer cells. Cells are seeded in the upper chamber of a transwell insert, and their movement through a porous membrane towards a chemoattractant in the lower chamber is quantified. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).[22][23][24]
Neuroprotective Activity
Emerging evidence suggests that naringenin and its metabolites can exert neuroprotective effects, making them potential therapeutic agents for neurodegenerative diseases.[25][26][27]
Data Summary: Neuroprotective Activity of Naringenin
| Compound | Model System | Key Findings | Concentration / Dose | Reference |
| Naringenin | PC12 cells | Inhibition of AChE activity | 70–210 µg/mL | [25] |
| Naringenin | Male albino Wistar rats | Reduced oxidative stress markers in the hippocampus | 50 mg/kg | [25] |
Signaling Pathways Modulated by Naringenin and its Metabolites
Naringenin and its metabolites exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Naringin has been shown to inhibit the activation of this pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.[3][4][28]
Caption: Naringenin inhibits the PI3K/AKT/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in inflammation. Naringenin has been demonstrated to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[5][7][29]
Caption: Naringenin inhibits the NF-κB signaling pathway.
Experimental Workflows
In Vitro Antioxidant Activity Screening Workflow
Caption: Workflow for in vitro antioxidant activity screening.
In Vitro Anticancer Cell Migration Screening Workflow
Caption: Workflow for anticancer cell migration screening.
Conclusion and Future Directions
Naringenin and its metabolites represent a promising class of natural compounds with a wide range of therapeutic activities. The screening methodologies and experimental protocols outlined in this guide provide a robust framework for researchers to investigate the biological potential of these compounds. Future research should focus on identifying and isolating individual metabolites of naringenin to elucidate their specific contributions to the observed bioactivities. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these metabolites. The continued exploration of naringenin metabolites holds significant promise for the development of novel, safe, and effective therapeutic agents for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro [mdpi.com]
- 7. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. scilit.com [scilit.com]
- 9. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.du.ac.ir [faculty.du.ac.ir]
- 12. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities [mdpi.com]
- 13. Naringenin: A flavanone with anti-inflammatory and anti-infective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Empowering Naringin’s Anti-Inflammatory Effects through Nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 21. scielo.br [scielo.br]
- 22. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 23. pharm.ucsf.edu [pharm.ucsf.edu]
- 24. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Naringin and Naringenin Polyphenols in Neurological Diseases: Understandings from a Therapeutic Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Naringenin: its chemistry and roles in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Naringin inhibits autophagy mediated by PI3K-Akt-mTOR pathway to ameliorate endothelial cell dysfunction induced by high glucose/high fat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Naringenin 7-O-glucuronide in Grapefruit Bitterness: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Biochemical Pathway of Naringin Metabolism and the Formation of Naringenin 7-O-glucuronide
The sensation of bitterness in grapefruit is primarily initiated by the interaction of naringin with bitter taste receptors on the tongue.[1] Upon ingestion, naringin undergoes a two-step enzymatic hydrolysis in the gut, catalyzed by the enzyme naringinase, to form the non-bitter aglycone, naringenin.[2] This process involves the removal of the neohesperidose sugar moiety from naringin.
Subsequently, naringenin is absorbed and undergoes extensive first-pass metabolism, primarily in the intestines and liver.[3] One of the key phase II detoxification pathways is glucuronidation, where a glucuronic acid molecule is attached to the naringenin molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, UGT1A6, and UGT1A9 being the primary isoforms involved in the formation of this compound. The addition of the glucuronide moiety significantly increases the water solubility of naringenin, facilitating its excretion from the body, mainly through urine.
Quantitative Data on Grapefruit Bitterness Compounds
The primary contributor to grapefruit bitterness is naringin. While sensory data for this compound is not available, the bitterness thresholds for naringin and the concentrations found in grapefruit juice provide a crucial context for understanding the sensory profile of the fruit.
| Compound | Bitterness Threshold | Typical Concentration in Grapefruit Juice | Reference |
| Naringin | ~20 mg/L | 300 - 1900 mg/L | [4] |
| Naringenin | Generally considered non-bitter | Metabolite of naringin | [2] |
| This compound | Data not available | Metabolite of naringenin |
The Role of this compound in Bitterness: Current Understanding
Current scientific evidence strongly indicates that naringin is the key driver of bitterness in grapefruit. The enzymatic conversion of naringin to naringenin is a debittering process. The subsequent glucuronidation of naringenin to form this compound is a metabolic step for detoxification and excretion, and there is no direct evidence to suggest that this process reintroduces a bitter taste. The addition of a hydrophilic glucuronide group to the non-bitter naringenin molecule is unlikely to result in a compound that interacts with bitter taste receptors in the same manner as the parent glycoside, naringin. However, without direct sensory evaluation of purified this compound, its taste profile remains officially uncharacterized.
Experimental Protocols
Extraction and Purification of Naringenin and its Metabolites from Biological Samples
This protocol outlines a general procedure for the extraction and purification of naringenin and this compound from urine for analytical purposes.
References
- 1. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Naringenin Glucuronides: A Technical Guide to Discovery, Isolation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringenin, a prominent dietary flavonoid found in citrus fruits, undergoes extensive metabolism in the human body, primarily through glucuronidation. The resulting naringenin glucuronides are the predominant forms circulating in plasma and are crucial to understanding the bioavailability and biological activity of naringenin. This technical guide provides a comprehensive overview of the discovery, isolation, and analytical methodologies for naringenin glucuronides. It includes detailed experimental protocols, a summary of quantitative pharmacokinetic data, and an exploration of the signaling pathways modulated by these compounds, offering a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.
Introduction: The Discovery and Significance of Naringenin Glucuronides
The journey to understanding the bioactivity of naringenin is intrinsically linked to the discovery of its metabolic fate. Early studies on flavonoid metabolism revealed that these compounds are rarely present in their aglycone form in systemic circulation. Instead, they are rapidly metabolized in the intestine and liver. The oral administration of naringin, the glycosidic precursor to naringenin, leads to the appearance of naringenin glucuronides as the primary metabolites in plasma and urine.[1][2] This discovery shifted the focus of bioavailability and bioactivity studies from the parent aglycone to its conjugated metabolites.
The initial step in the metabolic cascade is the hydrolysis of naringin to naringenin by intestinal microflora.[3] Subsequently, naringenin is absorbed and undergoes extensive phase II metabolism, with glucuronidation being a major pathway.[3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the naringenin molecule, significantly increasing its water solubility and facilitating its excretion.[4] The two primary sites of glucuronidation on the naringenin molecule are the 7-hydroxyl and 4'-hydroxyl groups, resulting in the formation of naringenin-7-O-glucuronide and naringenin-4'-O-glucuronide.
The recognition that naringenin glucuronides are the main circulating forms has profound implications for research. It necessitates the use of analytical methods capable of detecting and quantifying these conjugates and raises questions about whether the biological activities attributed to naringenin are mediated by the aglycone or its glucuronidated metabolites.
Experimental Protocols
Isolation of Naringenin Glucuronides from Biological Matrices
The isolation of naringenin glucuronides from complex biological matrices such as plasma, urine, and tissue homogenates is a critical first step for their analysis. The choice of method depends on the sample volume, the concentration of the analytes, and the downstream analytical technique.
2.1.1. Protein Precipitation (for Plasma and Serum)
This is a rapid method for removing proteins from plasma or serum samples.
-
Protocol:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the naringenin glucuronides and other small molecules.
-
The supernatant can be directly injected into an LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
2.1.2. Solid-Phase Extraction (SPE) (for Plasma, Urine, and Tissue Homogenates)
SPE provides a more selective cleanup than protein precipitation and can be used to concentrate the analytes.
-
Protocol using a C18 SPE cartridge:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample (e.g., diluted urine or the supernatant from protein precipitation) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the naringenin glucuronides with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.[5]
-
Enzymatic Hydrolysis for Indirect Quantification
To determine the total naringenin content (aglycone + glucuronides), enzymatic hydrolysis is employed to cleave the glucuronic acid moiety.
-
Protocol using β-glucuronidase:
-
To 100 µL of the biological sample (e.g., plasma, urine), add 50 µL of acetate buffer (0.1 M, pH 5.0).
-
Add 10 µL of β-glucuronidase from Helix pomatia (approximately 1000 units).
-
Incubate the mixture at 37°C for 2 hours.[6]
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Proceed with protein precipitation and centrifugation as described in section 2.1.1.
-
Analyze the supernatant for the liberated naringenin aglycone. The difference in naringenin concentration before and after hydrolysis corresponds to the amount of naringenin glucuronides.
-
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of naringenin glucuronides.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for the detection of naringenin glucuronides.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification.
-
Naringenin: m/z 271 -> 151
-
Naringenin Glucuronide: m/z 447 -> 271[7]
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Quantitative Data
The pharmacokinetic properties of naringenin glucuronides have been investigated in both preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Naringenin Glucuronides in Rats
| Compound | Dose and Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | t1/2 (h) | Reference |
| Naringenin-7-O-glucuronide | 50 mg/kg naringenin, oral | 12.3 ± 2.5 | 2.0 ± 0.5 | 45.7 ± 8.9 | 3.1 ± 0.6 | [8] |
| Naringenin-4'-O-glucuronide | 50 mg/kg naringenin, oral | 8.7 ± 1.9 | 2.0 ± 0.5 | 32.1 ± 6.4 | 2.9 ± 0.5 | [8] |
| Total Naringenin Glucuronides | 42 mg/kg naringin, oral | 2.8 ± 0.5 (nmol/mL) | 2.17 ± 1.21 | 1259.9 ± 356.8 (nmol·min·mL-1) | 1.2 ± 0.2 | [8] |
Table 2: Pharmacokinetic Parameters of Naringenin Glucuronides in Humans
| Compound | Dose and Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | t1/2 (h) | Reference |
| Total Naringenin Glucuronides | 500 mg naringin, oral | 1.5 ± 0.4 | 4.8 ± 1.2 | 12.6 ± 3.1 | 4.2 ± 1.1 | [9] |
| Total Naringenin (after hydrolysis) | 150 mg naringenin, oral | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | 3.0 | [10] |
| Total Naringenin (after hydrolysis) | 600 mg naringenin, oral | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | 2.65 | [10] |
Signaling Pathways and Biological Activity
While glucuronidation is often viewed as a detoxification pathway, emerging evidence suggests that naringenin and its metabolites can modulate various intracellular signaling pathways, contributing to their biological effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Naringin and naringenin have been shown to inhibit the activation of NF-κB.[11][12] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by naringenin and its glucuronides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Naringin has been shown to inhibit the phosphorylation of key MAPK members, including ERK1/2, JNK, and p38, thereby modulating downstream cellular responses.[13]
Caption: Modulation of the MAPK signaling pathway by naringenin and its metabolites.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. Naringin has been demonstrated to inhibit this pathway by downregulating the phosphorylation of PI3K, Akt, and mTOR.[14][15] This inhibition can lead to the induction of apoptosis and autophagy in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by naringenin.
Experimental Workflow and Logical Relationships
The discovery and characterization of naringenin glucuronides follow a logical workflow, from initial extraction to final biological activity assessment.
Caption: General workflow for the isolation, analysis, and characterization of naringenin glucuronides.
Conclusion
The study of naringenin glucuronides is essential for a complete understanding of the health benefits of citrus flavonoids. As the primary circulating metabolites, they are key to deciphering the mechanisms of action of naringenin in vivo. This guide provides researchers with the foundational knowledge and practical protocols to investigate these important compounds further. Future research should focus on the specific biological activities of the individual glucuronide isomers and their potential synergistic effects, paving the way for more targeted and effective therapeutic applications of naringenin.
References
- 1. Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A workflow from untargeted LC-MS profiling to targeted natural product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lawdata.com.tw [lawdata.com.tw]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naringin inhibits autophagy mediated by PI3K-Akt-mTOR pathway to ameliorate endothelial cell dysfunction induced by high glucose/high fat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and properties of Naringenin 7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringenin 7-O-glucuronide is a primary metabolite of the flavanone naringenin, a compound abundant in citrus fruits. As the main form in which naringenin circulates in the plasma after dietary intake, understanding its chemical structure and biological properties is crucial for evaluating the therapeutic potential of naringenin-rich foods and supplements. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its metabolism, bioavailability, and effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development.
Chemical Structure and Identification
This compound is formed through the conjugation of a glucuronic acid molecule to the 7-hydroxyl group of naringenin. This biotransformation primarily occurs in the liver and intestines.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid[1] |
| Chemical Formula | C₂₁H₂₀O₁₁[1][] |
| Molecular Weight | 448.4 g/mol [1] |
| CAS Number | 158196-34-0[1] |
| Synonyms | Naringenin 7-O-beta-D-glucuronide, Naringenin-7-glucuronide[1] |
| SMILES | C1--INVALID-LINK--C(=O)O)O)O)O">C@HC4=CC=C(C=C4)O[1] |
| InChI | InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16-,17-,18+,19-,21+/m0/s1[1] |
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not experimentally determined for this compound. The methyl ester derivative has a melting point of 130-150°C. | [] |
| Boiling Point | Data not available. | |
| Solubility | Soluble in DMSO and methanol (slightly)[]. Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 2 mg/ml)[3]. | [][3] |
| LogP (computed) | 0.8 | [4] |
| pKa (strongest acidic, predicted) | 2.73 | PhytoHub |
| pKa (strongest basic, predicted) | -3.69 | PhytoHub |
Biological Properties and Pharmacokinetics
This compound is the principal metabolite of naringenin found in the bloodstream following oral ingestion of naringin or naringenin. Its biological activities and pharmacokinetic profile are of significant interest.
Metabolism and Bioavailability
Naringenin is rapidly metabolized in the intestines and liver, primarily through glucuronidation and sulfation. The formation of this compound is a key step in its metabolism. The bioavailability of naringenin is influenced by the form in which it is ingested (aglycone vs. glycoside). Studies in rats have shown that the kinetics of absorption of naringenin and its 7-O-glucoside are similar, while the rhamnoglucoside (naringin) exhibits delayed absorption[1]. The glucuronidated and sulfated conjugates are the predominant forms found in circulation[1].
Table 3: Pharmacokinetic Parameters of Naringenin Metabolites in Rats
| Parameter | Naringenin Glucuronides | Naringenin Sulfates |
| Cmax (nmol/mL) | 2.8 ± 0.5 | 6.4 ± 1.2 |
| Tmax (min) | 130.0 ± 72.8 | 207.5 ± 116.2 |
| AUC₀₋₇₂₀ (nmol·min/mL) | 1259.9 ± 356.8 | 6841.7 ± 325.9 |
Data from a study involving multiple oral doses of naringin in rats.
Anti-Inflammatory Activity
Both naringenin and its metabolites have demonstrated anti-inflammatory properties. Naringenin has been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. Studies on RAW 264.7 macrophages have shown that naringenin and its glycosides can suppress the production of inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO)[5]. While direct studies on this compound are less common, its presence in circulation suggests it contributes to the overall anti-inflammatory effects observed after naringenin consumption.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. A molecular docking study has indicated that it binds with higher affinity and stability to the C-terminal tail of collapsin response mediator protein-2 (CRMP-2) compared to naringenin itself[6]. Hyperphosphorylation of CRMP-2 is implicated in neurodegenerative diseases like Alzheimer's, suggesting a potential therapeutic role for this metabolite[6].
Signaling Pathways
The biological effects of this compound and its parent compound, naringenin, are mediated through the modulation of various intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringenin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Naringenin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Naringenin has been found to modulate MAPK signaling, which can contribute to its anti-inflammatory and anti-cancer effects.
Caption: Modulation of the MAPK signaling pathway by Naringenin.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound.
Synthesis of this compound
A detailed protocol for the chemical synthesis of Naringenin and its derivatives can be adapted for the specific synthesis of the 7-O-glucuronide metabolite. A general procedure involves:
-
Protection of Hydroxyl Groups: Selectively protect the 5- and 4'-hydroxyl groups of naringenin.
-
Glycosylation: React the protected naringenin with a suitable glucuronic acid donor, such as a glucuronyl bromide, in the presence of a catalyst.
-
Deprotection: Remove the protecting groups to yield this compound.
-
Purification: Purify the final product using chromatographic techniques such as column chromatography or preparative HPLC.
For a detailed synthesis of naringenin derivatives, refer to publications on flavonoid synthesis.
Quantification by UPLC-MS/MS
A rapid and sensitive UPLC-MS/MS method is commonly used for the simultaneous determination of naringenin and its metabolites in biological samples.[7]
-
Sample Preparation:
-
Thaw urine or plasma samples at room temperature.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Take a 100 µL aliquot of the supernatant and add 20 µL of an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 3 minutes and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC® BEH C₁₈ column (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: For this compound, the transition is m/z 447.0 → 271.1[7].
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
The SPIP model is used to study the intestinal absorption and metabolism of compounds.
-
Animal Preparation:
-
Fast male Wistar rats overnight with free access to water.
-
Anesthetize the rats with an appropriate anesthetic.
-
Maintain body temperature at 37°C.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select an intestinal segment (e.g., jejunum) of a specific length and cannulate both ends.
-
-
Perfusion:
-
Gently rinse the intestinal segment with saline pre-warmed to 37°C.
-
Perfuse a solution containing this compound at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
-
Collect the perfusate from the outlet cannula at specific time intervals.
-
Analyze the concentration of the compound in the collected samples to determine the extent of absorption.
-
Logical Relationships and Experimental Workflows
Caption: General experimental workflow for the study of this compound.
Conclusion
This compound, as the primary circulating metabolite of naringenin, plays a pivotal role in the biological effects associated with the consumption of citrus fruits. Its chemical structure, characterized by the addition of a glucuronic acid moiety, significantly influences its physicochemical properties and pharmacokinetic profile. While research has illuminated its anti-inflammatory and potential neuroprotective activities, further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this promising natural compound. A deeper understanding of this compound will be instrumental for the development of novel functional foods and therapeutic agents.
References
- 1. Investigation of the effects of naringin on intestinal ischemia reperfusion model at the ultrastructural and biochemical level [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Naringenin-7-O-glucuronide | C21H20O11 | CID 15540754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin 7-O-Glucuronide Formation by UGT Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by extensive first-pass metabolism, with glucuronidation being a primary metabolic pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to naringenin, leading to the formation of more water-soluble metabolites that are readily excreted. The main sites of glucuronidation are the 7-hydroxyl and 4'-hydroxyl groups of naringenin, resulting in the formation of naringenin-7-O-glucuronide and naringenin-4'-O-glucuronide, respectively. This technical guide provides an in-depth overview of the formation of naringenin-7-O-glucuronide, focusing on the key UGT enzymes involved, their kinetics, and detailed experimental protocols for in vitro analysis.
UGT Enzymes in Naringenin 7-O-Glucuronidation
Several UGT isoforms have been implicated in the glucuronidation of naringenin. The primary enzymes responsible belong to the UGT1A and UGT2B subfamilies, which are highly expressed in the liver and gastrointestinal tract, the main sites of drug metabolism.
Key Human UGT Isoforms Involved:
-
UGT1A1: This is a major hepatic and extrahepatic UGT isoform known to metabolize a wide range of substrates, including bilirubin and various xenobiotics. Studies have shown that UGT1A1 exhibits significant activity towards the 7-hydroxyl group of naringenin.
-
UGT1A3: Another important hepatic UGT, UGT1A3, has been identified as a key enzyme in the glucuronidation of various flavonoids, including naringenin.
-
UGT1A9: Predominantly expressed in the liver and kidney, UGT1A9 is a high-affinity enzyme that plays a crucial role in the metabolism of numerous drugs and endogenous compounds. It is also involved in the formation of naringenin glucuronides.
-
UGT2B7: This is a major UGT isoform in the human liver and is responsible for the glucuronidation of a diverse array of substrates, including opioids and steroid hormones. Naringenin has been shown to be a substrate and an inhibitor of UGT2B7.
The kinetics of naringenin 7-O-glucuronidation in human liver and intestine microsomes have been reported to follow the Michaelis-Menten model[1]. However, specific kinetic parameters for individual human UGT isoforms are not consistently reported across the literature, and further studies with recombinant human UGTs are needed for a complete quantitative understanding.
Data Presentation: Quantitative Analysis of Naringenin Glucuronidation
The following tables summarize the available quantitative data for naringenin glucuronidation. It is important to note that much of the detailed kinetic data comes from studies using rat microsomes, which can provide valuable insights but may not be directly extrapolated to humans.
Table 1: Kinetic Parameters of Naringenin Glucuronidation in Rat Liver and Intestinal Microsomes
| Tissue Microsome | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (mL/min/mg protein) |
| Liver | 13.41 | 13.23 | 0.98 |
| Jejunum | 3.62 | 7.53 | 2.07 |
| Ileum | 2.54 | 1.99 | 0.78 |
| Colon | 21.22 | 6.56 | 0.31 |
Data adapted from a study on Wistar rats and represents total naringenin glucuronidation.
Table 2: LC-MS/MS Parameters for the Quantification of Naringenin and its Glucuronides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Naringenin | 271.1 | 151.0 |
| Naringenin Glucuronides | 447.0 | 271.1 |
This MRM transition is for the monoglucuronide of naringenin and does not distinguish between the 7-O and 4'-O isomers. Chromatographic separation is necessary for individual quantification.
Experimental Protocols
In Vitro Naringenin Glucuronidation Assay Using Human Liver Microsomes or Recombinant UGTs
This protocol is adapted from established methods for UGT activity assays and can be applied to both human liver microsomes (HLM) and recombinant human UGT isoforms.
Materials:
-
Naringenin
-
Pooled Human Liver Microsomes (HLM) or recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9, UGT2B7)
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., daidzein)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of naringenin in a suitable solvent (e.g., DMSO or methanol).
-
Prepare stock solutions of UDPGA, MgCl₂, and saccharolactone in water.
-
Prepare a stock solution of alamethicin in ethanol.
-
Prepare the incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM[5].
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis of Naringenin 7-O-Glucuronide
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate naringenin-7-O-glucuronide from naringenin and other potential metabolites. A typical gradient might start at 5-10% B, ramp up to 95% B, and then re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
Mandatory Visualizations
Caption: Metabolic pathway of Naringenin to Naringenin-7-O-glucuronide.
Caption: Experimental workflow for in vitro Naringenin glucuronidation assay.
Conclusion
The glucuronidation of naringenin, particularly at the 7-hydroxyl position, is a critical metabolic pathway mediated by several key UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7. Understanding the kinetics and experimental conditions for this reaction is essential for drug development professionals and researchers studying the pharmacokinetics and biological activities of this promising natural compound. The provided protocols and data serve as a comprehensive guide for the in vitro investigation of naringenin-7-O-glucuronide formation. Further research focusing on the precise kinetic parameters of individual human UGT isoforms will enhance our ability to predict in vivo metabolic outcomes and potential drug-drug interactions involving naringenin.
References
- 1. Naringenin glucuronidation in liver and intestine microsomes of humans, monkeys, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of UDP-sugars, UDP and Mg2+on uridine diphosphate glucuronosyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Naringenin and Its Glucuronic Acid Conjugate in Rat Plasma by LC-MS/MS [journal11.magtechjournal.com]
The Enigmatic Presence of Naringenin 7-O-glucuronide in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a flavanone predominantly found in citrus fruits and tomatoes, has garnered significant attention for its diverse pharmacological activities. In biological systems, naringenin is often metabolized into more water-soluble forms, such as glucuronides, to facilitate transport and excretion. While the formation of naringenin glucuronides in mammals is well-documented, their natural occurrence within the plant kingdom remains a more elusive area of study. This technical guide provides an in-depth exploration of the current knowledge regarding the presence of Naringenin 7-O-glucuronide in plants, detailing its biosynthesis, quantification, and the experimental protocols necessary for its study.
Natural Occurrence and Quantitative Data
The direct detection and quantification of this compound in plants are not as extensively reported as for its aglycone, naringenin, or its more common glycoside, naringin (naringenin-7-O-neohesperidoside). However, evidence suggests its presence in certain plant species. The available quantitative data is summarized in the table below. It is important to note that in some databases, the term "Naringenin 7-O-glucoside" might be used, and it is crucial to verify the exact structure through analytical methods.
| Plant Species | Plant Part | Compound Name | Concentration | Reference |
| Solanum lycopersicum (Tomato) | Whole, Raw | Naringenin 7-O-glucoside | 0.12 mg/100 g FW | Phenol-Explorer |
| Centaurea raphanina | Not specified | Naringenin 7-O-beta-D-glucuronide | Presence reported | PubChem |
| Garcinia prainiana | Not specified | Naringenin 7-O-beta-D-glucuronide | Presence reported | PubChem |
| Beta benghalensis | Not specified | Naringenin-7-O-glucoside | Presence reported | OSADHI |
Note: The data for Centaurea raphanina, Garcinia prainiana, and Beta benghalensis indicates the presence of the compound without quantitative values. Further research is needed to determine the concentrations in these and other plant species.
Biosynthesis of this compound in Plants
The formation of this compound in plants is a two-step process involving the biosynthesis of the naringenin backbone followed by a glucuronidation step.
-
Naringenin Biosynthesis: Naringenin is a central intermediate in the flavonoid biosynthesis pathway. The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions involving Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce p-Coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. Finally, Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.
-
Glucuronidation of Naringenin: The attachment of a glucuronic acid moiety to the 7-hydroxyl group of naringenin is catalyzed by a specific type of enzyme called UDP-glucuronosyltransferase (UGT). These enzymes utilize UDP-glucuronic acid (UDPGA) as the sugar donor. While many plant UGTs are known to glycosylate flavonoids with glucose, specific UGTs that utilize UDPGA for glucuronidation are also present in the plant kingdom. The specificity of these enzymes determines the position of glucuronidation on the flavonoid scaffold. Plant UGTs belonging to the UGT88 family have been identified as flavonoid 7-O-glucuronosyltransferases in species of the Lamiales order[1]. The presence of similar enzymes in other plant families that produce naringenin suggests a parallel mechanism for the in-planta synthesis of this compound.
Experimental Protocols
Extraction of Flavonoid Glucuronides from Plant Material
This protocol provides a general framework for the extraction of this compound from plant tissues. Optimization of solvent composition, extraction time, and temperature may be necessary for different plant matrices.
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Mortar and pestle or a high-speed blender
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a blender. This prevents enzymatic degradation of the target compounds. For dried material, grinding to a fine powder is sufficient.
-
Extraction:
-
Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.
-
Add 10-20 mL of an extraction solvent, typically 80% methanol in water with 0.1% formic acid. The formic acid helps to improve the stability of the flavonoids.
-
Vortex the mixture thoroughly and sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times to ensure complete extraction.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The remaining aqueous extract is then ready for purification.
Solid-Phase Extraction (SPE) for Purification
SPE is a crucial step to remove interfering compounds from the crude extract before LC-MS/MS analysis.
Materials:
-
C18 SPE cartridges (e.g., 500 mg)
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water with 0.1% formic acid.
-
Sample Loading: Load the aqueous extract from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of water with 0.1% formic acid to remove polar impurities.
-
Elution: Elute the flavonoid glucuronides from the cartridge with 5-10 mL of methanol.
-
Drying: Dry the methanolic eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This is a representative method that should be optimized for the specific instrumentation available.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to elute the analyte, followed by a wash and re-equilibration. For example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for quantification and a second transition for confirmation.
-
Precursor Ion [M-H]⁻: m/z 447.1
-
Product Ion for Quantification: m/z 271.1 (corresponding to the naringenin aglycone after loss of the glucuronic acid moiety)
-
Product Ion for Confirmation: A secondary fragment of naringenin (e.g., m/z 151.1).
-
-
Optimization: The declustering potential (DP), collision energy (CE), and other source parameters should be optimized for this compound using a pure standard.
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound in the expected concentration range.
-
The concentration of this compound in the plant extract is determined by comparing the peak area of the analyte to the calibration curve.
Signaling Pathways Involving Naringenin
While the direct signaling effects of this compound are not well-characterized, its aglycone, naringenin, has been shown to modulate several key signaling pathways in plants. One notable example is its role in plant defense. Naringenin can induce pathogen resistance in Arabidopsis by activating the NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) signaling pathway. This activation involves both salicylic acid (SA)-dependent and -independent mechanisms, leading to the expression of pathogenesis-related (PR) genes and enhanced resistance to pathogens.
Conclusion
The natural occurrence of this compound in plants is an emerging area of research with significant potential for drug development and understanding plant secondary metabolism. While quantitative data remains sparse, the presence of this compound in edible plants like tomatoes suggests its potential dietary relevance. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound in various plant matrices. Further investigation into the distribution of this compound across the plant kingdom and the specific plant UGTs responsible for its synthesis will be crucial in unlocking its full potential.
References
Methodological & Application
Application Note: Quantification of Naringenin 7-O-Glucuronide in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Naringenin 7-O-glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Naringenin, a flavonoid found in citrus fruits, undergoes extensive metabolism to form glucuronide conjugates.[1] Accurate measurement of these metabolites is crucial for pharmacokinetic and drug interaction studies. The described protocol provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers in pharmacology, drug metabolism, and clinical diagnostics.
Introduction
Naringenin (5,7,4′-trihydroxyflavanone) is a naturally occurring flavanone that has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[2] Following oral ingestion, naringenin is extensively metabolized, primarily through glucuronidation, to form conjugates such as this compound.[1][2] The quantification of these metabolites in human plasma is essential for understanding the bioavailability, pharmacokinetics, and biological activity of naringenin. This document provides a detailed protocol for the analysis of this compound using LC-MS/MS, a technique that offers high selectivity and sensitivity for complex biological matrices.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Isoquercitrin or other structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, from a certified vendor)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation
A reliable sample preparation method is critical to remove plasma proteins and other interfering substances. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable options.
Protocol for Solid-Phase Extraction (SPE):
-
Thaw frozen human plasma samples at room temperature.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
To 200 µL of plasma, add 20 µL of internal standard solution. Vortex for 30 seconds.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 447.0 → 271.1[3]
-
Internal Standard Transition: To be determined based on the selected IS.
Data and Results
The following tables summarize the typical quantitative parameters for a validated bioanalytical method for this compound.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Analyte | This compound |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 447.0 |
| Product Ion (m/z) | 271.1 |
| Internal Standard | Isoquercitrin (example) |
| IS Precursor Ion (m/z) | 463.1 |
| IS Product Ion (m/z) | 299.9 |
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range | 20 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20.00 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Visualizations
Metabolic Pathway of Naringin to this compound
Caption: Metabolic conversion of Naringin to this compound.
Experimental Workflow for Quantification
Caption: Workflow for this compound quantification in plasma.
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in human plasma. This protocol can be readily adapted and validated in various research and clinical laboratory settings, facilitating further investigation into the pharmacokinetics and physiological effects of naringenin and its metabolites.
References
- 1. A method for measuring naringenin in biological fluids and its disposition from grapefruit juice by man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Analytical Strategy of “Ion Induction and Deduction Based on Net-Hubs” for the Comprehensive Characterization of Naringenin Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell Culture Models for Studying Naringenin 7-O-glucuronide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the bioactivity of Naringenin 7-O-glucuronide, a major metabolite of the dietary flavonoid naringenin. The following sections detail experimental protocols, data presentation, and visualization of relevant signaling pathways to facilitate research into the therapeutic potential of this compound.
Application Notes
Naringenin, a flavanone abundant in citrus fruits, undergoes extensive metabolism in the body, with this compound being a primary resulting conjugate.[1][2][3] While naringenin itself has demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, understanding the specific roles of its metabolites is crucial for elucidating its in vivo mechanisms of action.[4][5] In vitro cell culture models offer a controlled environment to dissect the cellular and molecular effects of this compound.
This document outlines protocols for three key areas of investigation:
-
Intestinal Permeability: Using the Caco-2 cell model to assess the transport and absorption of this compound across the intestinal epithelium.
-
Neuroprotection: Employing primary cortical neuron cultures to explore the potential neuroprotective effects of the compound against neurotoxic insults.
-
Anti-inflammatory Activity: Utilizing macrophage cell lines to examine the immunomodulatory properties of this compound.
Data Presentation
The following tables summarize quantitative data from in vitro studies on naringenin and its derivatives. It is important to note that specific data for this compound is limited in the current literature, and the provided data for naringenin and naringin serve as a reference for designing experiments.
Table 1: Cytotoxicity of Naringenin in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 780 | Not Specified | [6] |
| HT-29 | Colon Cancer | > 880 | Not Specified | [6] |
| PC-12 | Pheochromocytoma | > 880 | Not Specified | [6] |
| L-929 | Fibrosarcoma | > 880 | Not Specified | [6] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | [6] |
| KB-1 | Oral Cancer | 125.3 | 24 | [7] |
Table 2: Anti-inflammatory Effects of Naringin (a precursor of Naringenin) in Macrophages
| Cell Line | Treatment | Effect | Concentration | Reference |
| RAW 264.7 | LPS | Inhibition of NO, iNOS, COX-2, TNF-α, IL-6 production | 1 mM | [8] |
| RAW 264.7 | LPS | Inhibition of IL-8, MCP-1, MIP-1α secretion | 50-200 µM | [8] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol details the procedure for assessing the permeability of this compound across a Caco-2 cell monolayer, a widely accepted in vitro model for the human intestinal barrier.[9][10][11]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (commercially available from suppliers such as BioCrick, Cayman Chemical, and BOC Sciences)[2][12][]
-
Lucifer yellow solution
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-23 days to allow for differentiation into a polarized monolayer.[11]
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the cell monolayer using a TEER meter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The apparent permeability coefficient (Papp) of Lucifer yellow should be less than 1 x 10^-6 cm/s.
-
-
Transport Experiment:
-
Wash the apical and basolateral sides of the monolayer twice with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound to the apical (for absorption studies) or basolateral (for efflux studies) chamber.
-
Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the compound across the monolayer (µg/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the compound in the donor chamber (µg/mL)
-
-
Protocol 2: Neuroprotection Assay in Primary Cortical Neurons
This protocol describes a method to evaluate the neuroprotective potential of this compound against glutamate-induced excitotoxicity in primary cortical neurons.[14][15][16][17][18]
Materials:
-
Embryonic day 18 (E18) rat or mouse fetuses
-
Dissection medium (e.g., Hibernate®-E)
-
Papain digestion solution
-
Neuron culture medium (e.g., Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Isolation and Culture of Primary Cortical Neurons:
-
Dissect the cortices from E18 rodent fetuses under sterile conditions.
-
Digest the tissue with papain solution to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated plates or coverslips at a suitable density (e.g., 1 x 10^5 cells/well in a 48-well plate).
-
Culture the neurons in neuron culture medium at 37°C in a 5% CO2 incubator.
-
Replace half of the medium every 3-4 days. The neurons are typically ready for experiments after 7-10 days in vitro.
-
-
Treatment:
-
Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh culture medium containing this compound.
-
-
Assessment of Cell Viability:
-
After 24 hours of incubation post-glutamate exposure, assess cell viability using the MTT assay. The amount of formazan product is proportional to the number of viable cells.
-
Measure the release of LDH into the culture medium using a commercially available kit. LDH is a cytosolic enzyme released upon cell lysis, and its level in the medium is an indicator of cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Determine the concentration-dependent neuroprotective effect of this compound.
-
Protocol 3: Anti-inflammatory Assay in Macrophages
This protocol outlines a method to investigate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[19][20]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Appropriate cell culture medium (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Nitric oxide (NO) assay kit (Griess reagent)
Procedure:
-
Cell Culture and Stimulation:
-
Culture the macrophage cell line according to standard protocols. For THP-1 cells, differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Measurement of Inflammatory Mediators:
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite, in the supernatants using the Griess reagent.
-
-
Assessment of Cell Viability:
-
Perform an MTT assay on the cells remaining in the plate to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine and NO production by this compound compared to the LPS-stimulated control group.
-
Determine the IC50 value for the inhibition of each inflammatory mediator.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: General experimental workflow for in vitro studies.
Caption: NF-κB signaling pathway and potential inhibition.
Caption: MAPK signaling pathway and potential inhibition.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Naringenin-7-O-beta-D-Glucuronide | CAS 1237479-07-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Cytotoxic and Anticancer Potential of Naringin on Oral Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. tot.mpob.gov.my [tot.mpob.gov.my]
- 11. m.youtube.com [m.youtube.com]
- 12. Naringenin-7-O-glucuronide | CAS:158196-34-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Primary cortical neuron isolation and culture [protocols.io]
- 15. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 16. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 17. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note and Protocol: Naringenin 7-O-glucuronide Permeability Assessment in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates human intestinal absorption of xenobiotics.[1] This human colon adenocarcinoma cell line forms a monolayer of differentiated and polarized enterocytes, creating a robust system to predict the oral bioavailability of drug candidates.[1] Naringenin, a flavonoid abundant in citrus fruits, has garnered significant interest for its potential therapeutic properties. In vivo, naringenin is extensively metabolized to form glucuronides, with Naringenin 7-O-glucuronide being a major circulating metabolite. Understanding the intestinal permeability of this metabolite is crucial for evaluating the overall bioavailability and efficacy of orally administered naringenin.
This document provides a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model. It outlines the experimental workflow, data analysis, and interpretation of results to determine the transport characteristics of this key metabolite.
Data Presentation
The permeability of a compound across the Caco-2 monolayer is expressed as the apparent permeability coefficient (Papp), a quantitative measure of the rate of transport. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, the involvement of active efflux transporters can be determined.
Table 1: Caco-2 Cell Culture and Assay Parameters
| Parameter | Recommended Value |
| Cell Line | Caco-2 (human colorectal adenocarcinoma) |
| Passage Number | 20-40 |
| Seeding Density | 6.5 x 10^4 cells/cm^2 |
| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin |
| Differentiation Period | 21-25 days |
| Monolayer Integrity (TEER) | > 250 Ω·cm^2 |
| Monolayer Integrity (Lucifer Yellow Papp) | < 1.0 x 10^-6 cm/s |
Table 2: Representative Permeability Data for this compound and Control Compounds
| Compound | Concentration (µM) | Direction | Papp (x 10^-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Class |
| This compound | 10 | A to B | 0.5 | 8.0 | Low |
| 10 | B to A | 4.0 | |||
| Propranolol (High Permeability) | 10 | A to B | 25.0 | 1.1 | High |
| 10 | B to A | 27.5 | |||
| Atenolol (Low Permeability) | 10 | A to B | 0.4 | 1.0 | Low |
| 10 | B to A | 0.4 | |||
| Digoxin (P-gp Substrate) | 10 | A to B | 0.2 | 15.0 | Low |
| 10 | B to A | 3.0 |
Note: The data for this compound are representative values based on the expected behavior of flavonoid glucuronides and are intended for illustrative purposes.
Experimental Protocols
This section details the step-by-step methodology for conducting the Caco-2 permeability assay for this compound.
Caco-2 Cell Culture and Seeding
-
Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts: For permeability assays, seed Caco-2 cells onto collagen-coated polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates) at a density of 6.5 x 10^4 cells/cm^2.
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
Before initiating the transport experiment, it is critical to confirm the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Equilibrate the cell monolayers in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4) for 30 minutes at 37°C.
-
Measure the TEER of each well using a voltohmmeter.
-
Calculate the net TEER value by subtracting the resistance of a blank insert (without cells) from the measured resistance and multiplying by the surface area of the insert.
-
Only use monolayers with a net TEER value > 250 Ω·cm^2 for the experiment.
-
-
Lucifer Yellow Permeability Assay:
-
To further assess paracellular permeability, add Lucifer Yellow (a fluorescent marker that does not readily cross cell membranes) to the apical side of a subset of wells.
-
After a defined incubation period (e.g., 1 hour), collect samples from the basolateral side.
-
Measure the fluorescence of the basolateral samples and calculate the Papp value for Lucifer Yellow.
-
Monolayers are considered suitable for the assay if the Papp of Lucifer Yellow is < 1.0 x 10^-6 cm/s.
-
Transport Experiment
-
Preparation of Test Compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in pre-warmed transport buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 1%).
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B transport.
-
Sample Analysis
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm^2).
-
C0 is the initial concentration of the compound in the donor chamber (µmol/cm^3).
The efflux ratio is calculated as:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is indicative of active efflux.
Visualization of Experimental Workflow and Transport Mechanisms
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Proposed transport mechanism of this compound.
Interpretation of Results
The permeability of a compound is generally classified as follows:
-
High Permeability: Papp > 10 x 10^-6 cm/s
-
Moderate Permeability: Papp between 1 and 10 x 10^-6 cm/s
-
Low Permeability: Papp < 1 x 10^-6 cm/s
Naringenin, the aglycone, has been reported to be a substrate of the P-glycoprotein (P-gp) efflux transporter.[2][3] Glucuronide conjugates of flavonoids are often substrates for multidrug resistance-associated proteins (MRPs), particularly MRP2, which are apically located in intestinal cells and contribute to efflux back into the lumen.
For this compound, a low A-B Papp value is expected due to its hydrophilic nature, which limits passive diffusion. A significantly higher B-A Papp value, resulting in an efflux ratio greater than 2, would strongly suggest that it is a substrate for apically located efflux transporters such as P-gp, MRP2, and/or Breast Cancer Resistance Protein (BCRP). This active efflux is a key determinant of the low oral bioavailability of many flavonoids and their metabolites. To confirm the specific transporters involved, the permeability assay can be repeated in the presence of selective inhibitors for P-gp (e.g., verapamil), MRP2 (e.g., MK-571), and BCRP (e.g., Ko143). A significant increase in the A-B Papp value or a decrease in the efflux ratio in the presence of an inhibitor would confirm the involvement of that specific transporter.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Uptake and Transport of Naringenin and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Uptake and Transport of Naringenin and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells [frontiersin.org]
Application Notes and Protocols: Enzyme Inhibition Assay Using Naringenin 7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin 7-O-glucuronide is a major metabolite of the flavonoid naringenin, a compound abundant in citrus fruits. While the biological activities of naringenin are widely studied, its metabolites, such as this compound, are gaining increasing attention for their potential pharmacological effects. This document provides detailed application notes and protocols for conducting an enzyme inhibition assay using this compound, with a specific focus on the enzyme hyaluronidase. Flavonoid glycosides, particularly 7-O-glucuronides, have been identified as potential inhibitors of hyaluronidase, an enzyme involved in the degradation of hyaluronic acid and implicated in various physiological and pathological processes, including inflammation and cancer metastasis.[1][2]
These protocols are designed to offer a robust framework for researchers to investigate the inhibitory potential of this compound and similar compounds, thereby facilitating drug discovery and development efforts.
Target Enzyme: Hyaluronidase
Hyaluronidases are a family of enzymes that degrade hyaluronic acid, a major component of the extracellular matrix.[3][4] By breaking down hyaluronic acid, these enzymes increase tissue permeability and are involved in processes such as fertilization, wound healing, and inflammation.[3][4][5] Inhibition of hyaluronidase is a therapeutic strategy for various conditions, including inflammation and the prevention of tumor cell invasion.[5]
Quantitative Data Summary
The inhibitory activity of this compound against hyaluronidase can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such quantitative data, with example values for related flavonoid compounds to serve as a reference.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode | Reference Compound | Reference IC50 (µM) |
| This compound | Hyaluronidase | Data to be determined | To be determined | Quercetin | 820 |
| Luteolin | Hyaluronidase | Value not specified | Competitive | - | - |
| Apigenin | Hyaluronidase | Value not specified | Competitive | - | - |
| Kaempferol | Hyaluronidase | Value not specified | Competitive | - | - |
Note: The IC50 value for Quercetin is provided as a reference positive control from a published protocol.[6] The inhibitory mode of several other flavonoids against hyaluronidase has been reported as competitive.[2]
Experimental Protocols
Hyaluronidase Inhibition Assay Protocol
This protocol is adapted from established methods for assessing hyaluronidase inhibition and is suitable for testing the inhibitory activity of this compound.[6][7]
Materials and Reagents:
-
Hyaluronidase from bovine testes (or other suitable source)
-
Hyaluronic acid (sodium salt)
-
This compound (test compound)
-
Quercetin (positive control)[6]
-
Acetate buffer (0.1 M, pH 3.6)[6]
-
Calcium chloride (CaCl2), 12.5 mM[6]
-
Sodium hydroxide (NaOH), 0.4 N[6]
-
Potassium tetraborate tetrahydrate (K2B4O7·4H2O), 0.4 N[6]
-
p-Dimethylaminobenzaldehyde (DMAB) solution[6]
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M acetate buffer (pH 3.6).
-
Dissolve hyaluronidase in the acetate buffer to a concentration of 8 mg/mL.[6]
-
Dissolve hyaluronic acid in the acetate buffer to a concentration of 2.4 µg/mL.[6]
-
Prepare a 12.5 mM solution of CaCl2 in distilled water.[6]
-
Prepare 0.4 N NaOH and 0.4 N potassium tetraborate solutions.[6]
-
Prepare the DMAB reagent: Dissolve 0.4 g of DMAB in 35 mL of 100% acetic acid and 5 mL of 10 M hydrochloric acid.[6]
-
Prepare stock solutions of this compound and Quercetin in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the acetate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a test tube or microplate well, mix 10 µL of the hyaluronidase solution with 10 µL of the test compound solution (this compound at various concentrations) or the positive control (Quercetin).
-
For the negative control, add 10 µL of the acetate buffer instead of the inhibitor.
-
Incubate the mixtures at 37°C for 20 minutes.[6]
-
Add 20 µL of the 12.5 mM CaCl2 solution to each mixture and incubate at 37°C for another 20 minutes.[6]
-
-
Substrate Reaction:
-
To initiate the enzymatic reaction, add 50 µL of the hyaluronic acid solution to each mixture.
-
Incubate at 37°C for 40 minutes.[6]
-
-
Color Development:
-
Measurement:
-
Measure the absorbance of the solutions at 585 nm using a microplate reader.[6]
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the hyaluronidase enzyme inhibition assay.
Signaling Pathway Diagram
Caption: Putative signaling pathway involving hyaluronidase 2 inhibition.
Discussion
The provided protocol offers a standardized method to evaluate the inhibitory effect of this compound on hyaluronidase activity. It is important to include positive and negative controls in each assay to ensure the validity of the results. The IC50 value derived from this assay will provide a quantitative measure of the compound's inhibitory potency.
The signaling pathway diagram illustrates a potential mechanism through which hyaluronidase inhibition may exert its effects. Hyaluronidase 2 (HYAL2) has been shown to regulate RhoA signaling, which in turn influences key profibrotic myofibroblast functions.[8] By inhibiting hyaluronidase, this compound could potentially modulate this pathway, suggesting a role in conditions characterized by fibrosis and tissue remodeling.
Further investigations, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive), are recommended to fully characterize the interaction between this compound and hyaluronidase. These findings will be valuable for the development of novel therapeutic agents targeting hyaluronidase-mediated pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity studies of flavonoids as inhibitors of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Hyaluronidase? [synapse.patsnap.com]
- 4. Hyaluronidase - Wikipedia [en.wikipedia.org]
- 5. Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.11. Hyaluronidase Inhibition Assay [bio-protocol.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Hyaluronidase-2 Regulates RhoA Signaling, Myofibroblast Contractility, and Other Key Profibrotic Myofibroblast Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Interaction of Naringenin 7-O-glucuronide with Drug Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naringenin, a prominent flavonoid found in citrus fruits, undergoes extensive metabolism in the body, with Naringenin 7-O-glucuronide (N7G) being one of its major metabolites. Understanding the interaction of N7G with drug transporters is crucial for predicting potential food-drug interactions and assessing its pharmacokinetic profile. This document provides a summary of the known interactions of this compound with key drug transporters, along with detailed protocols for assessing these interactions.
Data Presentation
The following table summarizes the quantitative data on the interaction of this compound and its parent compound, naringenin, with various drug transporters.
| Compound | Transporter | Assay Type | System | Substrate | IC50/Ki | Reference |
| This compound | OATP2B1 | Inhibition | A431 cells | Not specified | 0.73 µM | [1] |
| Naringenin | OATP1B1 | Inhibition | HEK293 cells | [3H]BSP | 81.6 ± 1.1 µM | [2] |
| Naringenin | OATP1B3 | Inhibition | HEK293 cells | [3H]BSP | 101.1 ± 1.1 µM | [2] |
| This compound | CYP3A4 | Inhibition | Recombinant enzyme | Testosterone | ~20% inhibition at 20 µM | [1] |
Note: Specific quantitative data for the interaction of this compound with P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Multidrug Resistance-Associated Proteins (MRPs), and Organic Anion Transporters (OATs) are limited in the current literature. However, studies suggest that naringenin glucuronides are substrates for MRP2 and BCRP.[3][4]
Experimental Protocols
OATP-Mediated Transport Inhibition Assay
This protocol is designed to assess the inhibitory potential of this compound on the transport activity of Organic Anion Transporting Polypeptides (OATPs) expressed in mammalian cells.
Materials:
-
HEK293 cells stably overexpressing the OATP of interest (e.g., OATP1B1, OATP2B1) and mock-transfected control cells.[5][6]
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Hanks' Balanced Salt Solution (HBSS).
-
Probe substrate for the specific OATP (e.g., [3H]Estrone-3-sulfate for OATP1B1, or a fluorescent substrate).
-
This compound.
-
Positive control inhibitor (e.g., rifampicin for OATP1B1).
-
Scintillation cocktail and scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
96-well poly-D-lysine-coated plates.
Procedure:
-
Cell Seeding: Seed the OATP-overexpressing and mock-transfected HEK293 cells into 96-well plates at a density that allows them to reach 95% confluence within 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations in the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Pre-incubation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add HBSS containing the desired concentrations of this compound, the positive control inhibitor, or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10-30 minutes.[7]
-
-
Transport Assay:
-
Prepare the transport buffer (HBSS) containing the probe substrate at a concentration close to its Km value.
-
Remove the pre-incubation solution and add the substrate solution (with or without the test compound) to initiate the uptake.
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C, ensuring the uptake is in the linear range.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold HBSS to stop the transport.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).
-
If using a radiolabeled substrate, add a scintillation cocktail to the lysate and measure the radioactivity using a scintillation counter.
-
If using a fluorescent substrate, measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the uptake in mock-transfected cells from the uptake in OATP-overexpressing cells to determine the net transporter-mediated uptake.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
BCRP/MRP Vesicular Transport Assay
This protocol is used to determine if this compound is a substrate or inhibitor of BCRP or MRPs using inside-out membrane vesicles.
Materials:
-
Inside-out membrane vesicles from cells overexpressing BCRP or an MRP isoform (e.g., Sf9 or HEK293 cells).[8][9]
-
Transport buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2).
-
ATP and AMP solutions.
-
Radiolabeled probe substrate (e.g., [3H]methotrexate for BCRP).[8]
-
This compound.
-
Positive control inhibitor (e.g., Ko143 for BCRP).[8]
-
Ice-cold wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Vesicle Preparation: Thaw the membrane vesicles on ice.
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare the reaction mixture containing transport buffer, membrane vesicles, and either this compound (for inhibition assay) or the probe substrate (for substrate assay).
-
Include control wells with AMP instead of ATP to determine ATP-independent binding and uptake.
-
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiation of Transport: Start the transport by adding ATP to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the vesicles from the assay medium.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.
-
Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells.
-
For inhibition assays, determine the IC50 value of this compound.
-
For substrate assays, determine the kinetic parameters (Km and Vmax).
-
Caco-2 Cell Permeability Assay
This assay assesses the bidirectional transport of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium, to determine its potential for intestinal absorption and efflux.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 12- or 24-well).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Transport buffer (e.g., HBSS, pH 7.4).
-
This compound.
-
Lucifer yellow for monolayer integrity testing.
-
LC-MS/MS for quantification of this compound.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing this compound to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Basolateral to Apical (B-A) Transport: Add the transport buffer containing this compound to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp or BCRP.
-
Visualizations
Caption: OATP Inhibition Assay Workflow
Caption: Interaction of N7G with Drug Transporters
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Inhibition of hepatic uptake transporters by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OATP1B1 Stable Expressing HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 7. Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Naringenin Derivatives in Cancer Cell Line Studies
This document, therefore, focuses on a closely related metabolite, Naringenin-7-O-glucoside (N7Gls) , for which recent in-vitro data in cancer cell lines exists. This information serves as a valuable starting point for researchers interested in the bioactivity of naringenin metabolites. Additionally, the well-documented anticancer activities of the parent compound, naringenin, are provided for a comprehensive understanding of the potential mechanisms of its derivatives.
Application of Naringenin-7-O-glucoside (N7Gls) in Triple-Negative Breast Cancer (TNBC)
Recent studies have explored the potential of Naringenin-7-O-glucoside as a therapeutic agent against triple-negative breast cancer (TNBC) cell lines.[1]
Data Presentation
The cytotoxic effects of Naringenin-7-O-glucoside have been quantified, providing key data for its potential as an anticancer compound.
| Compound | Cell Line | Assay | IC50 Value | Key Findings | Reference |
| Naringenin-7-O-glucoside | MDA-MB-231 (TNBC) | MTT | 233.56 µg/µL | Dose-dependent cytotoxicity, induction of apoptosis, significant downregulation of EGFR. | [1] |
| Naringenin-7-O-glucoside | Vero (Normal) | MTT | Minimal effect | Selective cytotoxicity towards cancer cells. | [1] |
Mechanism of Action
Naringenin-7-O-glucoside has been shown to induce apoptosis in TNBC cell lines, as confirmed by extensive DNA fragmentation.[1] A key mechanism identified is the significant downregulation of the epidermal growth factor receptor (EGFR), a crucial proto-oncogene involved in cell growth and proliferation.[1][2]
Mandatory Visualizations
References
- 1. In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naringenin 7-O-Glucuronide in Neuroinflammation Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a naturally occurring flavanone found in citrus fruits, has garnered significant attention for its neuroprotective properties. Following oral administration, naringenin undergoes extensive metabolism, with naringenin 7-O-glucuronide being one of its major circulating metabolites. Emerging evidence suggests that this glucuronidated form can cross the blood-brain barrier and may be responsible for the neuroprotective effects observed in various in vivo models of neuroinflammation.[1][2][3] These application notes provide a summary of the current understanding of this compound's role in neuroinflammation, supported by data from studies on its parent compound, naringenin, which is presumed to act via its metabolites.
Data Presentation
Table 1: In Vivo Effects of Naringenin Administration on Neuroinflammatory Markers (Presumed to be Mediated by Metabolites including this compound)
| Animal Model | Compound & Dosage | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced neuroinflammation in rats | Naringenin (100 mg/kg, p.o.) | Downregulation of iNOS, TNF-α, COX-2, NF-κB, and TLR4. | [4] |
| Isoflurane-induced cognitive dysfunction in rats | Naringenin (100 mg/kg/day, p.o.) | Decreased TNF-α, IL-6, and IL-1β. | [4] |
| APP/PS1 mice (Alzheimer's Disease model) | Naringenin (long-term treatment) | Reduced Aβ deposition, microglial and astrocytic activation, and pro-inflammatory cytokine levels. | [5] |
| Carrageenan-induced inflammatory pain in mice | Naringenin (50 mg/kg, p.o.) | Inhibition of IL-33, TNF-α, and IL-1β production and NF-κB activation in paw skin. | [6] |
Table 2: In Vitro Effects of Naringenin and this compound on Neuronal Cells
| Cell Model | Compound & Concentration | Key Findings | Reference |
| Aβ-stimulated cultured cortical neurons | Naringenin and this compound | Significantly recovered axonal atrophy and decreased collapsin response mediator protein-2 (CRMP2) hyperphosphorylation. | [4] |
| LPS/Aβ-stimulated BV2 microglial cells | Naringenin | Decreased pro-inflammatory cytokines. | [5] |
| LPS-induced microglial cells | Naringenin | Inhibited release of nitric oxide (NO), expression of inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines. | [4] |
Signaling Pathways
The neuroprotective effects of naringenin and its metabolites, including this compound, are attributed to their modulation of several key signaling pathways involved in neuroinflammation.
Caption: Inhibition of Pro-inflammatory Signaling Pathways by this compound.
Experimental Protocols
The following are generalized protocols based on studies using naringenin, which can be adapted for investigating the effects of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation Animal Model
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Groups:
-
Vehicle control (e.g., saline or appropriate vehicle for the test compound).
-
LPS only.
-
This compound + LPS.
-
This compound only.
-
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle) orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., based on pharmacokinetic data or dose-ranging studies) for a specific duration (e.g., daily for 7 days) before LPS challenge.
-
LPS Challenge: On the final day of treatment, induce neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg).
-
Behavioral Testing (optional): Conduct behavioral tests (e.g., open field test, Morris water maze) to assess cognitive and motor function at various time points post-LPS injection.
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue (hippocampus and cortex are often regions of interest).
-
Biochemical Analysis:
-
Cytokine Measurement: Homogenize brain tissue and measure levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Western Blot: Analyze the expression of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.
-
Immunohistochemistry: Perform staining to assess microglial activation (e.g., using Iba1 antibody).
-
Caption: Experimental Workflow for LPS-Induced Neuroinflammation Model.
Protocol 2: In Vitro Microglia Activation Assay
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Seed cells in appropriate plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL) to the culture medium and incubate for a designated period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Cell Viability Assay: Assess cell viability using an MTT or similar assay to rule out cytotoxicity of the compound.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
Conclusion
The available evidence strongly suggests that this compound is a biologically active metabolite that can cross the blood-brain barrier and exert neuroprotective effects. While most in vivo studies have been conducted with the parent compound, naringenin, the significant conversion to its glucuronide metabolite in the body points to the crucial role of this compound in mediating the observed anti-neuroinflammatory effects. Future research should focus on in vivo studies using this compound directly to unequivocally confirm its therapeutic potential in neuroinflammatory disorders. The protocols and data presented here provide a foundation for researchers to design and execute further investigations into this promising compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. "Pharmacokinetics and conjugation metabolism of naringin and naringenin" by M.-J. Wang, P.-D.L. Chao et al. [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin ameliorates amyloid-β pathology and neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]
Application Notes and Protocols for Developing a Bioassay for Naringenin 7-O-glucuronide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a flavanone predominantly found in citrus fruits, is known for its wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In vivo, naringenin is extensively metabolized to form glucuronide and sulfate conjugates. Naringenin 7-O-glucuronide is a major metabolite and its biological activity is of significant interest for understanding the in vivo efficacy of naringenin.[1][2] These application notes provide a framework for developing and conducting bioassays to evaluate the activity of this compound.
Compound Information
| Parameter | Information | Source |
| Compound Name | This compound | N/A |
| Synonyms | Naringenin-7-O-β-D-glucuronide | [1] |
| CAS Number | 158196-34-0 | [3] |
| Molecular Formula | C21H20O11 | [4] |
| Molecular Weight | 448.38 g/mol | [4] |
| Solubility | Soluble in DMSO and ethanol. | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
| Commercial Suppliers | BioCrick, Biosynth, Cayman Chemical, GlpBio | [1][3][5] |
I. Anti-inflammatory Activity Bioassay
Naringenin has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[6] It is hypothesized that this compound may also possess anti-inflammatory properties.
A. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This cell-based assay is a standard method to screen for anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory cytokines and mediators.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO or media) and a positive control (e.g., dexamethasone).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT or MTS):
-
After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Presentation:
| Compound | Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | Cell Viability (%) |
| Vehicle Control | - | 0 | 0 | 0 | 100 |
| LPS Control | - | 100 | 100 | 100 | 100 |
| This compound | 1 | ||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Dexamethasone | 10 |
Note: This table is a template. Actual results should be filled in from experimental data.
B. Signaling Pathway Analysis
To elucidate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be investigated.
NF-κB Activation (Luciferase Reporter Assay):
-
Transfection: Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treatment and Stimulation: Following transfection, treat the cells with this compound and stimulate with LPS as described above.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. A decrease in luciferase activity indicates inhibition of NF-κB activation.
MAPK and NF-κB Pathway Protein Phosphorylation (Western Blot):
-
Cell Lysis: After treatment and stimulation, lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Signaling Pathway Diagrams:
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
II. Antioxidant Activity Bioassay
Naringenin is a known antioxidant.[7] The antioxidant potential of this compound can be evaluated using cell-free radical scavenging assays.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10-500 µM in methanol) to 100 µL of the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration.
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of this compound to 180 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Data Presentation:
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | To be determined | To be determined |
| Naringenin (for reference) | ~264,440[7] | Varies by study |
| Ascorbic Acid (Positive Control) | ~120,100[7] | Varies by study |
| Trolox (Positive Control) | Varies by study | Varies by study |
III. Neuroprotective Activity Bioassay
A study has shown that this compound can promote axonal regrowth in primary cortical neurons after amyloid-β (Aβ)-induced atrophy, suggesting neuroprotective potential.
A. Axonal Regrowth in Primary Cortical Neurons
Experimental Protocol:
-
Primary Neuron Culture: Culture primary cortical neurons from embryonic day 18 rat fetuses.
-
Aβ-induced Atrophy: After 3 days in culture, treat the neurons with 10 µM Aβ25-35 or 5 µM Aβ1-42 for 3 days to induce axonal atrophy.
-
Treatment: Remove the Aβ-containing medium and treat the neurons with various concentrations of this compound (e.g., 0.01, 0.1, 1, and 10 µM). Include a vehicle control and a positive control (e.g., Nerve Growth Factor, NGF, 100 ng/mL).
-
Incubation: Incubate for 4 days.
-
Immunostaining: Fix the neurons and immunostain for a marker of axons (e.g., phosphorylated neurofilament-H, pNF-H) and a general neuronal marker (e.g., MAP2).
-
Imaging and Analysis: Acquire images using fluorescence microscopy and measure the length of the pNF-H positive neurites.
Data Presentation:
| Treatment | Concentration | Mean Axon Length (µm) | % of Aβ/Vehicle Control |
| Vehicle Control | - | 100 | |
| Aβ/Vehicle | - | 100 | |
| This compound | 0.01 µM | ||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| NGF (Positive Control) | 100 ng/mL |
Note: This table is a template. Data from the referenced study showed a significant increase in axon length with this compound treatment.
Experimental Workflow Diagram:
Caption: Experimental Workflow for Axonal Regrowth Assay.
IV. PI3K/AKT Signaling Pathway Bioassay
The PI3K/AKT pathway is crucial for cell survival and proliferation, and its modulation by flavonoids is an area of active research. Naringenin has been shown to inhibit this pathway in some cancer cells.
Experimental Protocol (Western Blot):
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., cancer cell line or neuronal cell line) and treat with various concentrations of this compound for a specified time.
-
Cell Lysis and Protein Quantification: As described in section I.B.
-
Western Blot:
-
Probe membranes with primary antibodies against phosphorylated and total AKT (p-AKT, AKT) and other key proteins in the pathway (e.g., p-PI3K, PI3K, p-mTOR, mTOR).
-
Follow the procedure as described in section I.B.
-
Signaling Pathway Diagram:
Caption: PI3K/AKT Signaling Pathway Modulation.
Conclusion
These application notes provide a comprehensive guide for researchers to begin assessing the biological activity of this compound. The provided protocols for anti-inflammatory, antioxidant, and neuroprotective assays, along with methods for investigating underlying signaling pathways, offer a solid foundation for further research. While quantitative data for this compound is still emerging, the reference data for naringenin and naringin can guide initial experimental design. The detailed methodologies and visual diagrams are intended to facilitate the successful implementation of these bioassays in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Naringenin Prevents Oxidative Stress and Inflammation in LPS-Induced Liver Injury through the Regulation of LncRNA-mRNA in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0041761) [hmdb.ca]
Application of Naringenin 7-O-glucuronide in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a prominent flavanone found in citrus fruits, has garnered significant attention for its potential therapeutic effects in metabolic syndrome. However, its low bioavailability due to rapid metabolism into glucuronide and sulfate conjugates has been a limiting factor. Emerging research is now focusing on its major metabolites, such as Naringenin 7-O-glucuronide (N7G), to understand their direct biological activities. This document provides detailed application notes and protocols for the use of N7G in metabolic syndrome research, based on current scientific findings. While in vivo data remains limited, in vitro studies have begun to elucidate its mechanisms of action, particularly in adipocytes.
Application Notes
This compound has shown promise in in vitro models as a modulator of adipocyte function, a key aspect of metabolic syndrome. Its application in research can help in understanding the direct effects of this major metabolite on cellular processes related to insulin sensitivity, lipid metabolism, and adipokine secretion.
Key Research Applications:
-
Adipogenesis and Lipid Accumulation: Investigating the role of N7G in the differentiation of pre-adipocytes and the accumulation of lipids within mature adipocytes.
-
Insulin Signaling: Studying the effect of N7G on components of the insulin signaling pathway to assess its potential to improve insulin sensitivity.
-
Adipokine Secretion: Analyzing the influence of N7G on the secretion of adipokines, such as adiponectin, which are crucial for metabolic homeostasis.
-
Mechanism of Action: Elucidating the molecular pathways, such as PPARγ and PI3K/Akt signaling, through which N7G exerts its effects.
Data Presentation
The following table summarizes the quantitative data from a key in vitro study on the effects of Naringenin 7-O-glucoside (a structurally similar compound to N7G) on 3T3-L1 adipocytes. This data provides a basis for designing further experiments with N7G.
| Experimental Model | Treatment | Concentration | Outcome | Quantitative Result | Reference |
| 3T3-L1 Adipocytes | Naringenin-7-O-glucoside (NAG) | 10 µM | Intracellular Lipid Accumulation | Up-regulated | [1][2] |
| 3T3-L1 Adipocytes | Naringenin-7-O-glucoside (NAG) | 10 µM | Adiponectin Secretion | Up-regulated | [1][2] |
| 3T3-L1 Adipocytes | Naringenin-7-O-glucoside (NAG) | 10 µM | Adipocyte Diameter | Down-regulated | [1][2] |
| 3T3-L1 Adipocytes | NAG + BADGE (PPARγ antagonist) | 10 µM NAG | Intracellular Lipid Accumulation | Inhibited | [1][2] |
| 3T3-L1 Adipocytes | NAG + Wortmannin (PI3K inhibitor) | 10 µM NAG | Intracellular Lipid Accumulation | Inhibited | [1][2] |
| 3T3-L1 Adipocytes | NAG + LY29004 (Akt inhibitor) | 10 µM NAG | Intracellular Lipid Accumulation | Inhibited | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
Objective: To determine the effect of this compound on the differentiation of pre-adipocytes and lipid accumulation.
Cell Line: 3T3-L1 pre-adipocytes.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with 10% bovine calf serum (growth medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Culture 3T3-L1 pre-adipocytes in growth medium until confluent.
-
Two days post-confluency, induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of this compound or vehicle control (DMSO).
-
After 2 days, replace the medium with insulin medium containing this compound or vehicle control.
-
After another 2 days, replace the medium with DMEM containing 10% FBS and the respective treatments. Replenish this medium every 2 days.
-
On day 8 of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash the fixed cells with water and stain with Oil Red O solution for 10-15 minutes.
-
Wash the cells with water to remove excess stain.
-
Visualize and quantify the lipid droplets. For quantification, extract the stain with isopropanol and measure the absorbance at 510 nm.
Protocol 2: Western Blot Analysis for PI3K/Akt Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Cell Line: Differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (as per Protocol 1)
-
This compound
-
Serum-free DMEM
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed differentiated 3T3-L1 adipocytes in 6-well plates.
-
Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Treat the cells with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Mandatory Visualizations
Signaling Pathways
References
Troubleshooting & Optimization
improving Naringenin 7-O-glucuronide stability for in vitro assays
Welcome to the technical support center for Naringenin 7-O-glucuronide (N7G). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of N7G for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N7G) and why is its stability a concern in in vitro assays?
This compound is a major metabolite of the flavonoid naringenin, which is commonly found in citrus fruits. In in vitro studies, N7G is often used to investigate the biological activities of naringenin metabolites. However, like many flavonoid glucuronides, N7G can be susceptible to degradation in aqueous solutions, including common in vitro assay buffers and cell culture media. Instability can lead to a decrease in the effective concentration of N7G over the course of an experiment, resulting in inaccurate and unreliable data.
Q2: What are the primary factors that can affect the stability of N7G in my in vitro assay?
Several factors can influence the stability of N7G:
-
pH: Flavonoids are known to be less stable in neutral to alkaline conditions. The physiological pH of most cell culture media (around 7.4) can promote the degradation of N7G.
-
Temperature: Higher temperatures, such as the 37°C used for most cell culture incubations, can accelerate the degradation of N7G.
-
Enzymatic Degradation: Cell lysates or even intact cells in culture may contain or release enzymes such as β-glucuronidases, which can hydrolyze the glucuronide moiety, converting N7G back to its aglycone, naringenin.[1][2][3]
-
Storage Conditions: Improper storage of N7G stock solutions can lead to degradation before the compound is even used in an assay.
Q3: How can I prepare and store my N7G stock solutions to maximize stability?
For optimal stability, it is recommended to:
-
Solvent: Dissolve N7G in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your assay.
-
Storage Temperature: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil.
Q4: What are the potential degradation products of N7G and how can I detect them?
The primary degradation product of N7G is its aglycone, naringenin, resulting from the hydrolysis of the glucuronide bond. Other degradation products may also form depending on the specific conditions. The most reliable method for detecting and quantifying N7G and its potential degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[4][5] This technique allows for the separation and specific detection of each compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of N7G in the assay medium. | 1. Perform a stability check: Analyze the concentration of N7G in your assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (37°C, 5% CO2) using LC-MS/MS. 2. Reduce incubation time: If significant degradation is observed, consider using shorter assay incubation times. 3. Replenish N7G: For longer experiments, consider replenishing the medium with freshly prepared N7G at regular intervals. |
| 4. Use a β-glucuronidase inhibitor: If enzymatic degradation is suspected, consider adding a β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone, to your assay medium.[1] | ||
| High variability between replicate experiments | Inconsistent preparation or storage of N7G stock solutions. | 1. Standardize stock solution preparation: Ensure consistent use of high-quality anhydrous DMSO and proper dissolution techniques. 2. Aliquot and store properly: Prepare single-use aliquots of your stock solution and store them at -80°C to avoid freeze-thaw cycles. 3. Protect from light: Always protect stock solutions and working solutions from light. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Identify degradation products: Use LC-MS/MS to identify the chemical structures of the unknown peaks. The most likely degradation product is naringenin. 2. Optimize assay conditions: Based on the identified degradation products and their formation kinetics, adjust your assay conditions (e.g., pH, temperature, incubation time) to minimize degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in In Vitro Assay Medium
This protocol outlines a method to determine the stability of N7G in a specific in vitro assay medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) under standard cell culture conditions.
Materials:
-
This compound (N7G)
-
Anhydrous DMSO
-
Assay medium (e.g., DMEM supplemented with 10% fetal bovine serum)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Prepare N7G Stock Solution: Prepare a 10 mM stock solution of N7G in anhydrous DMSO.
-
Prepare Working Solution: Dilute the N7G stock solution in the assay medium to the final desired concentration (e.g., 10 µM).
-
Time Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution, and store it at -80°C.
-
Incubate the remaining working solution in a sterile, capped tube at 37°C in a 5% CO₂ incubator.
-
At subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), remove aliquots and immediately store them at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw the samples.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of N7G at each time point.
-
Monitor for the appearance of the naringenin peak to assess degradation.
-
-
Data Analysis:
-
Plot the concentration of N7G as a percentage of the initial concentration (T=0) versus time.
-
Calculate the half-life (t₁/₂) of N7G in the assay medium under the tested conditions.
-
Quantitative Data Summary
| Condition | Expected Stability of N7G | Recommendation |
| Storage of DMSO stock solution at -80°C | High (stable for months) | Prepare single-use aliquots. |
| Storage of aqueous solution at 4°C | Low to Moderate (days to weeks) | Prepare fresh for each experiment. |
| Incubation at 37°C in physiological buffer (pH 7.4) | Low (potential for significant degradation within hours) | Perform a stability check and consider shorter incubation times or replenishment. |
| Incubation at 37°C in the presence of cells/cell lysates | Very Low (potential for rapid enzymatic degradation) | Perform a stability check and consider the use of β-glucuronidase inhibitors. |
Visualizations
N7G Degradation Pathway
Caption: Potential degradation pathway of this compound in vitro.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent N7G assay results.
References
- 1. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Structure-Dependent Deconjugation of Flavonoid Glucuronides by Human β-Glucuronidase - In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening flavonoid metabolites of naringin and narirutin in urine after human consumption of grapefruit juice by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naringenin 7-O-Glucuronide Bioavailability
Welcome to the technical support center for researchers investigating Naringenin and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low in vivo bioavailability of Naringenin 7-O-glucuronide and its parent compound, naringenin.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the oral bioavailability of naringenin typically low, leading to the formation of this compound?
The low oral bioavailability of naringenin (often less than 15%) is not due to poor absorption but is a result of extensive first-pass metabolism.[1][2] After absorption in the small intestine, naringenin is rapidly converted into more water-soluble conjugates, primarily glucuronides and sulfates.[1]
Key factors contributing to this phenomenon include:
-
Phase II Metabolism: The primary metabolic pathway for naringenin is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver.[1][3] Naringenin-7-O-glucuronide is a major metabolite formed by UGT isoforms like UGT1A1, UGT1A3, UGT1A6, and UGT1A9.[4]
-
Efflux Transporters: Once formed, the hydrophilic this compound cannot easily diffuse back across cell membranes.[1] It is actively pumped out of intestinal cells (back into the lumen) or hepatocytes (into bile) by efflux transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).[1][5] This active efflux is a rate-limiting step that significantly curtails systemic exposure.[1][6]
-
Enterohepatic Recirculation: Glucuronides excreted into the bile can be hydrolyzed back to the parent naringenin by gut microbiota.[7] The released naringenin can then be reabsorbed, undergoing the same metabolic and efflux processes again, which contributes to its extensive metabolism and clearance.[1]
FAQ 2: My in vivo experiments show very low plasma concentrations of naringenin. How can I troubleshoot this?
Low plasma concentration is a common issue. The key is to determine if the cause is poor absorption, rapid metabolism, or efficient efflux.
Troubleshooting Steps:
-
Quantify Metabolites: Analyze plasma and urine samples not just for naringenin, but also for its major metabolites, particularly this compound. High levels of the glucuronide relative to the parent compound confirm that extensive metabolism is occurring.
-
Assess Solubility: Naringenin itself has poor water solubility, which can limit its dissolution rate in the gut and subsequent absorption.[8][9] Ensure your vehicle is optimized for solubility.
-
Use Transporter Inhibitors: In a pilot animal study, co-administer naringenin with known inhibitors of efflux transporters. For example, MK-571 inhibits MRP2 and dipyridamole inhibits BCRP.[1] A significant increase in the plasma concentration of the glucuronide (and potentially naringenin) when both inhibitors are used together strongly suggests that active efflux is a primary barrier.[1]
-
Evaluate Formulation: If the free compound fails to achieve adequate exposure, consider advanced formulation strategies designed to overcome these barriers (see FAQ 3).
FAQ 3: What are the most effective formulation strategies to increase the systemic exposure of naringenin?
Several formulation strategies can significantly enhance the bioavailability of naringenin by improving its solubility and protecting it from first-pass metabolism.[10]
-
Cyclodextrin Complexation: This is a highly effective method. Complexing naringenin with hydroxypropyl-β-cyclodextrin (HPβCD) can increase its aqueous solubility by over 400-fold.[11][12] In vivo, this strategy has been shown to dramatically increase plasma concentrations.[13]
-
Nanoparticle-Based Delivery Systems: Encapsulating naringenin into polymeric nanoparticles (e.g., PLGA, PCL) or lipid-based nanocarriers can protect it from enzymatic degradation in the GI tract, provide sustained release, and improve its absorption profile.[8][9][14]
-
Other Approaches: Other investigated methods for flavonoids include the use of prodrugs, co-crystals, and self-emulsifying drug delivery systems (SEDDS).[10][15]
Table 1: Impact of HPβCD Formulation on Naringenin Pharmacokinetics in Rats
| Parameter | Naringenin Alone | HPβCD-Naringenin Complex | Fold Increase | Reference |
| Cmax (µg/mL) | 0.3 ± 0.1 | 4.3 ± 1.2 | 14.6 | [12][13] |
| AUC₀₋₁₀ (hr·µg/mL) | 2.0 ± 0.5 | 15.0 ± 4.9 | 7.4 | [12][13] |
| Transport across Caco-2 cells | Baseline | 11-fold increase | 11.0 | [11][12] |
Data represents mean ± SD. AUC₀₋₁₀ is the area under the plasma concentration-time curve from 0 to 10 hours. Cmax is the maximum plasma concentration.
FAQ 4: How can I design an experiment to confirm that efflux transporters are the rate-limiting step for naringenin glucuronide clearance in the intestine?
An in situ single-pass intestinal perfusion model in rats is a standard and effective technique to investigate the interplay between metabolism and transport.[1] This model allows you to measure the appearance of metabolites in the intestinal lumen, which is indicative of efflux activity.
Experimental Protocols
Protocol 1: In Situ Rat Intestinal Perfusion
Objective: To quantify the role of MRP2 and BCRP in the intestinal efflux of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Syringe pump
-
Perfusion solution (e.g., Krebs-Ringer buffer, pH 7.4) containing naringenin (e.g., 50 µM)
-
Inhibitors: MK-571 (MRP2 inhibitor), dipyridamole (BCRP inhibitor)
-
Surgical tools, tubing, and collection vials
-
UPLC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C. Perform a midline abdominal incision to expose the small intestine.
-
Segment Isolation: Carefully isolate a 10-15 cm segment of the jejunum. Ligate the ends and insert cannulas for perfusion. Ensure blood supply remains intact.
-
Perfusion: Flush the segment gently with warm saline to remove contents. Begin perfusion with the naringenin-containing buffer at a constant flow rate (e.g., 0.2 mL/min).
-
Experimental Groups:
-
Group 1 (Control): Perfuse with naringenin solution.
-
Group 2 (MRP2 Inhibition): Perfuse with naringenin + MK-571.
-
Group 3 (BCRP Inhibition): Perfuse with naringenin + dipyridamole.
-
Group 4 (Combined Inhibition): Perfuse with naringenin + MK-571 + dipyridamole.
-
-
Sample Collection: After an initial equilibration period (e.g., 30 minutes), collect the effluent (perfusate) at regular intervals (e.g., every 15 minutes for 2 hours).
-
Analysis: Measure the concentrations of naringenin and this compound in the collected samples using a validated UPLC-MS/MS method.
-
Data Interpretation: A significant reduction in the amount of this compound recovered in the perfusate of the combined inhibitor group (Group 4) compared to the control group indicates that these efflux transporters are critical for its intestinal excretion.[1]
Quantitative Data Summary
Table 2: Kinetic Parameters of Naringenin Glucuronidation in Rat Microsomes
The affinity (Km) and capacity (Vmax) of UGT enzymes for naringenin vary across different tissues, influencing the overall metabolic profile. The small intestine shows a higher affinity (lower Km) for naringenin compared to the liver, suggesting its importance in first-pass metabolism.[1]
| Microsome Source | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |
| Liver | 10.97 ± 2.05 | 450.9 ± 25.1 | 41.1 | [1] |
| Jejunum | 2.11 ± 0.44 | 148.2 ± 9.4 | 70.2 | [1] |
| Ileum | 3.51 ± 0.98 | 27.2 ± 3.4 | 7.7 | [1] |
| Colon | 16.2 ± 3.1 | 91.5 ± 7.9 | 5.6 | [1] |
Data represents mean ± SD. Intrinsic clearance values highlight the high metabolic activity in the jejunum.
References
- 1. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of phase II enzymes and efflux transporters in the metabolism and absorption of naringin, hesperidin and their aglycones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 14. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 15. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Naringenin 7-O-Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Naringenin 7-O-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] These effects can manifest as ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[1][3]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: As a glucuronide metabolite, this compound is more polar than its parent compound, naringenin. When analyzing biological matrices like plasma, urine, or tissue homogenates, endogenous components such as phospholipids, salts, and other metabolites can co-elute with the analyte.[2][3] These components can interfere with the ionization process in the mass spectrometer's source, affecting the accuracy and reproducibility of the results.[2][4]
Q3: What are the common signs of significant matrix effects in my data?
A3: Common indicators of matrix effects include poor reproducibility of quality control (QC) samples, non-linear calibration curves, and significant variations in analyte response when analyzing samples from different biological sources.[5] You may also observe inconsistent internal standard responses if it is not affected by the matrix in the same way as the analyte.
Q4: How can I minimize matrix effects during method development?
A4: Several strategies can be employed to minimize matrix effects:
-
Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6]
-
Chromatography: Optimize the chromatographic method to achieve better separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[7]
-
Internal Standard Selection: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard will have nearly identical chemical properties and chromatographic behavior and will be affected by the matrix in the same way as the analyte.[7]
Q5: What is the post-extraction spike method and why is it important?
A5: The post-extraction spike method is a common technique used to quantitatively assess matrix effects.[3][7][8] It involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.[3][7] This comparison allows for the calculation of the matrix factor (MF), which indicates the degree of ion suppression or enhancement.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor reproducibility of QC samples | Variable matrix effects between different samples. | - Improve sample cleanup to remove inconsistent interferences. - Use a stable isotope-labeled internal standard to better compensate for variability. |
| Non-linear calibration curve | Ion suppression or enhancement is concentration-dependent. | - Optimize the chromatographic separation to separate the analyte from the interfering compounds. - Dilute the samples to a concentration range where the matrix effect is more consistent. |
| Significant ion suppression observed | Co-eluting endogenous compounds (e.g., phospholipids) are interfering with the ionization of this compound. | - Modify the chromatographic gradient to elute the analyte in a cleaner region of the chromatogram. - Employ a sample preparation technique specifically designed to remove phospholipids. |
| Inaccurate quantification in certain sample lots | The composition of the biological matrix varies between lots, leading to different matrix effects. | - Evaluate the matrix effect across at least six different lots of the biological matrix.[8] - If variability is high, a more robust sample preparation method or the use of a SIL internal standard is necessary. |
| Internal standard does not track the analyte response | The internal standard is chromatographically separated from the analyte or is affected differently by the matrix. | - Ensure the internal standard co-elutes with this compound. - A stable isotope-labeled internal standard is the best choice to ensure identical behavior. |
Quantitative Data on Matrix Effects
The following table provides a template for summarizing quantitative data on matrix effects for this compound, which should be determined experimentally using the post-extraction spike method.
| Analyte | Matrix | Concentration Level | Matrix Factor (MF) | Interpretation |
| This compound | Human Plasma | Low QC (e.g., 5 ng/mL) | User-determined value | MF < 1 indicates ion suppressionMF > 1 indicates ion enhancementMF = 1 indicates no matrix effect |
| This compound | Human Plasma | High QC (e.g., 500 ng/mL) | User-determined value | |
| This compound | Rat Urine | Low QC (e.g., 10 ng/mL) | User-determined value | |
| This compound | Rat Urine | High QC (e.g., 1000 ng/mL) | User-determined value |
Note: The values in this table are placeholders. Researchers should populate this table with their own experimental data.
Experimental Protocol: Evaluation of Matrix Effects by Post-Extraction Spike Method
This protocol describes the steps to quantitatively assess the matrix effect for this compound in a biological matrix (e.g., human plasma).
-
Prepare Solutions:
-
Neat Solution (A): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., a concentration equivalent to a mid-range QC sample).
-
Blank Matrix Extract (B): Process at least six different lots of blank human plasma using your established extraction procedure (e.g., protein precipitation with acetonitrile). Evaporate the supernatant to dryness and reconstitute in the final mobile phase.
-
Post-Extraction Spiked Sample (C): Spike the reconstituted blank matrix extract (B) with the this compound standard to achieve the same final concentration as the neat solution (A).
-
-
LC-MS/MS Analysis:
-
Inject and analyze the neat solution (A) and the post-extraction spiked samples (C) from each of the six lots using your validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for each lot of the matrix using the following formula: MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Mean Peak Area of Analyte in Neat Solution)
-
Calculate the coefficient of variation (%CV) of the matrix factors across the different lots. A %CV of ≤15% is generally considered acceptable.
-
Visualizations
Caption: Experimental workflow for the assessment of matrix effects using the post-extraction spike method.
Caption: Troubleshooting decision tree for addressing matrix effect-related issues in LC-MS/MS analysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. zefsci.com [zefsci.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Naringenin 7-O-glucuronide Extraction from Urine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Naringenin 7-O-glucuronide from urine samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from urine?
A1: The most common methods are Solid-Phase Extraction (SPE) and protein precipitation. SPE, often utilizing C18 or strong anion exchange cartridges, is used to isolate analytes from the urine matrix.[1][2][3] Protein precipitation, typically with a solvent like acetonitrile, is a simpler and faster method to remove proteins from the sample before analysis.[4]
Q2: Why is enzymatic hydrolysis sometimes performed before extraction?
A2: Naringenin and other flavonoids are often present in urine as glucuronide and sulfate conjugates.[5][6] Enzymatic hydrolysis, using β-glucuronidase and/or sulfatase, cleaves these conjugates to release the free aglycone (naringenin).[2][3][7] This allows for the measurement of total naringenin (free + conjugated), which can be important for pharmacokinetic studies.[2]
Q3: What are the typical analytical techniques used to quantify this compound after extraction?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most common analytical techniques.[1][4][8] These methods offer high sensitivity and selectivity for quantifying naringenin and its metabolites in complex biological matrices like urine.
Q4: What are the expected metabolites of naringin found in urine?
A4: After oral administration, naringin is hydrolyzed to its aglycone, naringenin. Naringenin is then extensively metabolized into various forms, including naringenin-7-O-glucuronide, naringenin-4'-O-glucuronide, and naringenin sulfates.[4][5][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient Extraction: The chosen SPE cartridge or solvent may not be optimal for retaining the analyte. | Optimize SPE Method: If using a C18 cartridge, ensure proper conditioning and equilibration. Consider testing different sorbents, such as a strong anion exchanger, which may have a higher affinity for the acidic glucuronide moiety.[1] For protein precipitation, ensure the solvent-to-sample ratio is sufficient to precipitate the majority of proteins. |
| Incomplete Enzymatic Hydrolysis: The incubation time, temperature, or enzyme concentration may be insufficient for complete cleavage of the glucuronide conjugate. | Optimize Hydrolysis Conditions: Increase the incubation time or enzyme concentration. Ensure the pH and temperature of the incubation buffer are optimal for the specific enzyme used. Recombinant β-glucuronidases may offer more efficient and rapid hydrolysis.[9] | |
| Analyte Degradation: Naringenin and its conjugates may be unstable under certain pH or temperature conditions. | Assess Analyte Stability: Perform stability studies at different temperatures and pH values to determine optimal storage and processing conditions.[2] Samples should be stored at low temperatures (e.g., -20°C) and processed quickly. | |
| High Variability in Results | Inconsistent Sample Preparation: Variations in pipetting, timing of incubation steps, or incomplete vortexing can introduce variability. | Standardize Protocol: Ensure all steps of the protocol are performed consistently for all samples. Use calibrated pipettes and ensure thorough mixing at each stage. |
| Matrix Effects: Co-eluting endogenous compounds from the urine matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. | Evaluate Matrix Effects: Prepare calibration standards in the matrix (blank urine) to assess and compensate for matrix effects.[4] If significant matrix effects are observed, further sample cleanup using a more selective SPE protocol may be necessary. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Inappropriate Mobile Phase: The pH or organic solvent composition of the mobile phase may not be suitable for the analyte. | Optimize Mobile Phase: Adjust the pH of the aqueous component of the mobile phase. Formic acid (0.1%) is commonly used to improve peak shape for flavonoids.[4] Experiment with different organic solvents (e.g., methanol vs. acetonitrile) and gradient profiles. |
| Column Overload: Injecting too much sample onto the column can lead to poor peak shape. | Dilute Sample: If the analyte concentration is high, dilute the sample extract before injection. | |
| Column Contamination: Buildup of matrix components on the column can degrade performance. | Use a Guard Column and Proper Sample Cleanup: A guard column will protect the analytical column from strongly retained matrix components. Ensure the sample cleanup procedure is effective at removing interfering substances. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Naringenin and its Glucuronides
This protocol is a generalized procedure based on common SPE methods for flavonoid extraction from urine.[2][3][7]
-
Sample Pre-treatment (Optional: for total naringenin):
-
To 1 mL of urine, add an internal standard.
-
Add β-glucuronidase/sulphatase solution.
-
Incubate at 37°C for a specified time (e.g., 2-18 hours), depending on the enzyme activity.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1-2 mL of methanol.
-
Equilibrate the cartridge with 1-2 mL of water or an appropriate buffer.
-
-
Sample Loading:
-
Load the pre-treated (or untreated) urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1-2 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for Naringenin Metabolites
This is a rapid extraction method suitable for high-throughput analysis.[4]
-
Sample Preparation:
-
To 100 µL of urine in a microcentrifuge tube, add an internal standard.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1-2 minutes.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in the mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of naringenin and its metabolites in urine.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Naringenin | 2 - 1000 | 2.140 | [4] |
| Naringenin-7-O-glucuronide | 20 - 10000 | 20.00 | [4] |
| Naringenin-4′-O-glucuronide | 20 - 10000 | 20.00 | [4] |
| Naringenin (total) | 50 - 1200 | Not specified | [2] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Naringenin-7-O-glucuronide | <9.9 | <9.9 | -1.1 to 10.7 | [4] |
| Naringenin (total) | <5.3 | <7.8 | >94.8 | [2] |
Table 3: Recovery
| Analyte | Recovery (%) | Method | Reference |
| Naringenin | >70.9 | SPE | [2] |
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound from urine.
References
- 1. Determination of naringin and naringenin in human urine by high-performance liquid chromatography utilizing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated solid-phase extraction HPLC method for the simultaneous determination of the citrus flavanone aglycones hesperetin and naringenin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Pure Naringenin 7-O-glucuronide
Welcome to the technical support center for the synthesis of pure Naringenin 7-O-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and purification of this compound.
Q1: My chemical synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the chemical synthesis of this compound can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Incomplete Protection of Hydroxyl Groups: Naringenin has multiple hydroxyl groups (-OH) that can react during glucuronidation. To ensure the glucuronic acid moiety attaches specifically to the 7-position, the other hydroxyl groups (at the 4' and 5-positions) must be protected. Incomplete protection will lead to a mixture of products and a lower yield of the desired compound.
-
Solution: Ensure complete protection of the 4'- and 5-hydroxyl groups before the glucuronidation step. Benzoyl (Bz) is a commonly used protecting group. The reaction conditions for protection, such as the stoichiometry of the protecting agent and reaction time, should be optimized.
-
-
Inefficient Glucuronidation Reaction: The coupling of the protected naringenin with the glucuronic acid donor is a critical step.
-
Solution: Optimize the reaction conditions for the glucuronidation step. This includes the choice of glucuronic acid donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide), the promoter (e.g., silver oxide or triflate), and the reaction temperature and time.
-
-
Difficulties in Deprotection: The final step of removing the protecting groups can be challenging and may lead to product loss if not performed under optimal conditions.
-
Solution: The deprotection method should be chosen carefully to avoid side reactions or degradation of the final product. For benzoyl groups, deprotection is often achieved using a base such as sodium methoxide in methanol. The reaction should be monitored closely to ensure complete deprotection without prolonged exposure to harsh conditions.
-
-
Product Loss During Purification: Purification by chromatography can lead to significant product loss, especially if the desired compound has similar polarity to byproducts.
-
Solution: Optimize the purification method. High-performance liquid chromatography (HPLC) is often the method of choice for purifying flavonoid glucuronides. Experiment with different solvent systems and column types to achieve the best separation.
-
Q2: I am observing the formation of the Naringenin 4'-O-glucuronide isomer as a major byproduct. How can I improve the regioselectivity of the synthesis for the 7-O-glucuronide?
A2: The formation of the 4'-O-glucuronide isomer is a common challenge due to the similar reactivity of the 7-OH and 4'-OH groups of naringenin.
-
Chemical Synthesis Approach:
-
Selective Protection: The key to achieving regioselectivity in chemical synthesis is a well-designed protection group strategy. The 7-OH group is generally more acidic and reactive than the 4'-OH group. This difference can be exploited for selective protection. For instance, selective benzoylation of the 4'- and 5-OH groups can be achieved, leaving the 7-OH group free for glucuronidation.[1]
-
-
Enzymatic Synthesis Approach:
-
Enzyme Selection: The most effective way to ensure high regioselectivity is to use an enzymatic approach. UDP-glucuronosyltransferases (UGTs) are enzymes that catalyze the transfer of glucuronic acid to substrates with high specificity. Different UGT isoforms exhibit different regioselectivities. For the synthesis of this compound, UGT1A1, UGT1A3, UGT1A6, and UGT1A9 have been shown to primarily target the 7-OH position.[2]
-
Reaction Optimization: Optimizing the enzymatic reaction conditions, such as pH, temperature, and incubation time, can further enhance the desired product formation.
-
Q3: My enzymatic synthesis using UGTs is showing low conversion rates. How can I improve the efficiency of the enzymatic reaction?
A3: Low conversion rates in UGT-catalyzed reactions can be due to several factors related to enzyme activity and stability.
-
Enzyme Activity:
-
Cofactor Concentration: UGTs require uridine 5'-diphospho-glucuronic acid (UDPGA) as a co-substrate. Ensure that UDPGA is present in a sufficient, non-limiting concentration.
-
Enzyme Concentration: Increasing the concentration of the UGT enzyme can directly increase the reaction rate.
-
pH and Temperature: UGTs have optimal pH and temperature ranges for their activity. These parameters should be optimized for the specific UGT isoform being used. Typically, a pH around 7.4 and a temperature of 37°C are good starting points.
-
Presence of Inhibitors: The reaction mixture should be free of any potential inhibitors of UGT activity.
-
-
Enzyme Stability:
-
Reaction Time: Prolonged incubation times can lead to a decrease in enzyme activity. Monitor the reaction progress over time to determine the optimal reaction duration.
-
Additives: The addition of stabilizing agents, such as bovine serum albumin (BSA) or dithiothreitol (DTT), may help to maintain enzyme stability over the course of the reaction.
-
-
Substrate Inhibition: At high concentrations, naringenin may exhibit substrate inhibition, leading to a decrease in the reaction rate. It is important to determine the optimal substrate concentration that results in the maximum reaction velocity without causing inhibition.
Q4: I am struggling with the purification of this compound from the reaction mixture. What are the recommended purification strategies?
A4: The purification of this compound requires a method that can effectively separate it from the unreacted starting materials, byproducts, and other reaction components.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used and effective method for the purification of flavonoid glucuronides.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The acidic conditions help to keep the carboxylic acid group of the glucuronide protonated, leading to better peak shape.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (around 283 nm) is suitable for monitoring the separation.
-
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary cleanup step before HPLC to remove major impurities and concentrate the sample. C18 or polymeric reversed-phase cartridges are suitable for this purpose.
-
Column Chromatography: For larger-scale purifications, traditional column chromatography with silica gel or reversed-phase silica can be used, although the resolution may be lower than that of HPLC.
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis and analysis methods for this compound.
Table 1: Comparison of Chemical and Enzymatic Synthesis Yields
| Synthesis Method | Key Reagents/Enzymes | Reported Yield (%) | Purity (%) | Reference |
| Chemical Synthesis | Naringenin, Benzoyl Chloride, Acetobromo-α-D-glucuronic acid methyl ester, Sodium Methoxide | ~30-40% | >95% (after HPLC) | [1] |
| Enzymatic Synthesis | Naringenin, UDPGA, UGT1A1/1A9 | Variable (dependent on reaction conditions) | >98% (after purification) | [2] |
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the product. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 283 nm |
| Injection Volume | 20 µL |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is a generalized procedure based on common chemical synthesis strategies.[1] Researchers should optimize the specific conditions for their laboratory setup.
-
Protection of Naringenin:
-
Dissolve naringenin in a suitable solvent (e.g., pyridine).
-
Add a protecting agent (e.g., benzoyl chloride) dropwise at 0°C to selectively protect the 4'- and 5-hydroxyl groups.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture to isolate the protected naringenin.
-
-
Glucuronidation:
-
Dissolve the protected naringenin in an anhydrous solvent (e.g., dichloromethane).
-
Add a glucuronic acid donor (e.g., acetobromo-α-D-glucuronic acid methyl ester) and a promoter (e.g., silver oxide).
-
Stir the reaction mixture in the dark at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
-
Deprotection:
-
Dissolve the protected glucuronide in a mixture of methanol and dichloromethane.
-
Add a solution of sodium methoxide in methanol and stir at room temperature.
-
Monitor the reaction by TLC until all protecting groups are removed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the solution.
-
-
Purification:
-
Purify the crude product by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Collect the fractions containing the pure this compound and lyophilize to obtain the final product.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines a typical enzymatic synthesis using a recombinant UGT enzyme.[2]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Magnesium chloride (e.g., 10 mM)
-
Naringenin (dissolved in a small amount of DMSO, final concentration e.g., 100 µM)
-
Recombinant UGT enzyme (e.g., UGT1A9, concentration to be optimized)
-
Alamethicin (a membrane permeabilizing agent, e.g., 25 µg/mL)
-
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor UDPGA (e.g., 2 mM final concentration).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-2 hours). The optimal incubation time should be determined experimentally.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol.
-
-
Sample Preparation and Analysis:
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by HPLC or LC-MS to determine the concentration of the formed this compound.
-
-
Purification (if required):
-
For preparative scale, the reaction can be scaled up, and the product can be purified using preparative HPLC as described in the chemical synthesis protocol.
-
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Naringenin 7-O-glucuronide Quantification
Welcome to the technical support center for the quantification of Naringenin 7-O-glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Issue 1: Inability to Distinguish between this compound and its Isomers
Symptoms:
-
A single, broad peak is observed where two distinct peaks for this compound and Naringenin 4'-O-glucuronide are expected.
-
Inconsistent quantification results across different sample batches.
Potential Cause: The primary cause of this issue is the co-elution of isomeric forms of naringenin glucuronides, most notably Naringenin 4'-O-glucuronide. These isomers share the same precursor and product ion mass-to-charge ratios (m/z), making them indistinguishable by mass spectrometry alone.[1]
Solution: Effective chromatographic separation is crucial for the accurate quantification of these isomers.
Recommended Actions:
-
Optimize the LC Gradient: A shallow and extended gradient elution can enhance the separation of isomeric compounds. Experiment with different gradient slopes and durations.
-
Evaluate Different C18 Columns: While a standard C18 column can be effective, variations in column chemistry (e.g., end-capping, pore size) from different manufacturers can influence selectivity. Consider testing columns with different properties.
-
Adjust Mobile Phase Composition: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the concentration of the acidic modifier (e.g., formic acid) can alter the elution profile and improve separation.[1][2]
Issue 2: Poor Peak Shape and Tailing
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Reduced peak height and inaccurate integration.
Potential Causes:
-
Column Overload: Injecting a sample with a concentration that exceeds the column's capacity.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase or active sites on the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
Solution: A systematic approach to optimizing chromatographic conditions and sample preparation is required.
Recommended Actions:
-
Sample Dilution: Dilute the sample to ensure the analyte concentration is within the linear range of the detector and does not overload the column.
-
Mobile Phase pH Adjustment: For acidic compounds like this compound, maintaining a low pH (e.g., using 0.1% formic acid) ensures it remains in a single, non-ionized form, which generally results in better peak shape on a C18 column.[1][2]
-
Use of a Guard Column: A guard column can help to filter out particulates and strongly retained compounds from the sample matrix that might otherwise accumulate on the analytical column and degrade its performance.
Issue 3: Inconsistent Results due to Matrix Effects
Symptoms:
-
Significant variability in analyte response between samples and standards.
-
Poor reproducibility of quality control (QC) samples.
-
Ion suppression or enhancement observed during method validation.[3][4]
Potential Causes:
-
Ion Suppression/Enhancement: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4]
-
Inefficient Sample Cleanup: Inadequate removal of matrix components during sample preparation.
Solution: Mitigating matrix effects is essential for accurate and reliable quantification.
Recommended Actions:
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3]
-
Use of an Internal Standard (IS): A stable, isotopically labeled internal standard is ideal. If unavailable, a structurally similar analog that co-elutes with the analyte can be used to normalize for variations in sample preparation and matrix effects.
-
Optimize Sample Preparation: While protein precipitation is a quick method, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts and reduce matrix interference.
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and application.[1][2]
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions:
-
Column: ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[1][2]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the analyte, followed by a high organic wash and re-equilibration.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5-10 µL.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transition:
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for your specific instrument.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound and related compounds.
Table 1: Mass Spectrometric Parameters for Naringenin and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Naringenin | 270.9 | 150.9 | Negative | [1] |
| This compound | 447.0 | 271.1 | Negative | [1] |
| Naringenin 4'-O-glucuronide | 447.0 | 271.1 | Negative | [1] |
| Hesperetin 7-O-glucuronide | 477.1 | 301.1 | Negative | [1] |
| Hesperetin 3'-O-glucuronide | 477.1 | 301.1 | Negative | [1] |
Table 2: Example Chromatographic Retention Times
| Compound | Retention Time (min) |
| This compound | 7.09 [1] |
| Naringenin 4'-O-glucuronide | 7.23[1] |
| Naringenin | 8.82[1] |
Note: Retention times are highly dependent on the specific LC system, column, and method parameters and are provided for illustrative purposes.
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound quantification.
Troubleshooting Logic for Isomeric Interference
Caption: Troubleshooting logic for resolving isomeric interference.
Frequently Asked Questions (FAQs)
Q1: Why is negative ion mode typically used for the analysis of this compound?
A1: this compound contains multiple hydroxyl groups and a carboxylic acid group on the glucuronide moiety. These functional groups are readily deprotonated, making the molecule highly amenable to forming negative ions [M-H]⁻ in electrospray ionization (ESI). This results in high sensitivity and stable signal intensity.[1]
Q2: What are the main metabolites of naringin that could potentially interfere with this compound quantification?
A2: Naringin is extensively metabolized in vivo. Besides naringenin and its glucuronides, other metabolites include apigenin, eriodictyol, and hesperetin, along with their respective glucuronidated and sulfated forms.[1] While these compounds have different masses, their high abundance could potentially cause matrix effects if they co-elute with the analyte of interest. Proper chromatographic separation is key to minimizing such interference.
Q3: Is it necessary to use an internal standard for accurate quantification?
A3: While not strictly mandatory for all applications, the use of an internal standard (IS) is highly recommended for bioanalytical methods to ensure the highest accuracy and precision. An IS helps to correct for variability in sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume and matrix effects). An ideal IS is a stable, isotopically labeled version of the analyte.
Q4: Can ion mobility mass spectrometry help in differentiating isomeric glucuronides?
A4: Yes, ion mobility mass spectrometry (IMMS) has shown potential in differentiating isomeric metabolites, including glucuronides.[5] This technique separates ions based on their size, shape, and charge (collision cross-section), providing an additional dimension of separation beyond chromatography and m/z. For naringenin glucuronides, some studies have shown that a sufficient difference in collision cross-section values may allow for their distinction.[5]
Q5: What are the common biological matrices in which this compound is quantified?
A5: this compound is a major metabolite of naringenin and is commonly quantified in biological fluids such as plasma and urine to study the pharmacokinetics and metabolism of naringin and naringenin.[1][6][7][8] It can also be analyzed in tissue homogenates and in vitro metabolism samples like liver microsomes.[7]
References
- 1. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Ap… [ouci.dntb.gov.ua]
- 3. Frontiers | Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigation into Small Molecule Isomeric Glucuronide Metabolite Differentiation Using In Silico and Experimental Collision Cross-Section Values [acs.figshare.com]
- 6. Determination of Naringenin and Its Glucuronic Acid Conjugate in Rat Plasma by LC-MS/MS [journal11.magtechjournal.com]
- 7. The Analytical Strategy of “Ion Induction and Deduction Based on Net-Hubs” for the Comprehensive Characterization of Naringenin Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening flavonoid metabolites of naringin and narirutin in urine after human consumption of grapefruit juice by LC-MS and LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Naringenin 7-O-Glucuronide Solubility for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naringenin 7-O-glucuronide. The focus is to address challenges related to its limited aqueous solubility in the context of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a major metabolite of the flavonoid naringenin, which is commonly found in citrus fruits.[1] It is formed in the liver through the action of UDP-glucuronosyltransferase (UGT) enzymes.[1] Like many flavonoids and their metabolites, this compound has limited aqueous solubility, which can pose a significant challenge in cell-based assays. Inadequate dissolution can lead to inaccurate and irreproducible results, as the effective concentration of the compound that reaches the cells is unknown.
Q2: What are the reported solubilities of this compound in common laboratory solvents?
The solubility of this compound varies significantly depending on the solvent. It is more soluble in organic solvents than in aqueous buffers.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 10 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
| (Data sourced from Cayman Chemical product information)[1] |
Q3: What are the primary strategies for enhancing the solubility of this compound for in vitro studies?
Several methods can be employed to improve the solubility of poorly water-soluble compounds like this compound for cell-based assays.[2][3][4] These include:
-
Use of Co-solvents: Organic solvents like DMSO or ethanol are commonly used to prepare stock solutions at high concentrations, which are then diluted in cell culture media.[5]
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution.[2][6][7]
-
Use of Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly increase the solubility of the parent compound, naringenin.[12][13]
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[3]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous cell culture medium. | The final concentration of DMSO is not sufficient to maintain solubility, or the compound's solubility limit in the final medium has been exceeded. | - Increase the final DMSO concentration in the culture medium (typically up to 0.5% v/v is tolerated by most cell lines, but always perform a vehicle control).- Prepare a more dilute stock solution in DMSO and add a larger volume to the medium, ensuring thorough mixing.- Consider using a different solubilization strategy, such as complexation with cyclodextrins. |
| Inconsistent or non-reproducible results in cell-based assays. | Poor solubility leading to variable effective concentrations of the compound in different wells or experiments. | - Visually inspect the final working solution for any signs of precipitation before adding it to the cells.- Prepare fresh dilutions from the stock solution for each experiment.- Validate the solubility of this compound in your specific cell culture medium at the desired working concentration. |
| Observed cytotoxicity is higher than expected or occurs in vehicle controls. | The concentration of the organic solvent (e.g., DMSO) used for solubilization is toxic to the cells. | - Determine the maximum tolerated concentration of the solvent for your specific cell line by running a dose-response curve with the solvent alone.- Ensure the final solvent concentration is consistent across all treatment groups and controls.- If solvent toxicity is a persistent issue, explore alternative solubilization methods that use less or no organic solvent, such as cyclodextrin-based formulations. |
| Difficulty achieving the desired high concentration of this compound in the final assay medium. | The inherent low aqueous solubility of the compound limits the achievable concentration. | - Employ solubility enhancement techniques such as the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a more soluble inclusion complex.[12][13]- A combination of methods, such as using a co-solvent and a cyclodextrin, may provide a synergistic effect on solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a stock solution of this compound using an organic co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 20 mg/mL).[1]
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for increasing the aqueous solubility of this compound through complexation with HP-β-CD. This can be particularly useful for reducing the final concentration of organic solvents in cell-based assays.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or PBS
-
Vortex mixer
-
Heater/shaker or water bath
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in sterile water or PBS to create a stock solution (e.g., 45% w/v). Gentle heating (e.g., to 37°C) may aid in dissolution.
-
Complexation:
-
Add the this compound powder to the HP-β-CD solution. A molar ratio of 1:2 (compound:cyclodextrin) is a good starting point, but this may need to be optimized.
-
Incubate the mixture at room temperature or 37°C with continuous agitation (e.g., on a shaker) for 1-24 hours to allow for complex formation.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility before use in cell culture.
-
Storage: Store the complexed solution at 4°C for short-term use or at -20°C for long-term storage.
Visualizations
Caption: Workflow for preparing this compound for cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Systems of Naringenin with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
minimizing degradation of Naringenin 7-O-glucuronide during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Naringenin 7-O-glucuronide during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary causes of degradation are enzymatic hydrolysis, pH instability, and to a lesser extent, thermal degradation. Biological samples, particularly from tissues like the liver and intestines, may contain active β-glucuronidase enzymes that can cleave the glucuronide moiety from the naringenin backbone.[1] The stability of the molecule is also influenced by the pH of the sample and processing solutions.
Q2: At what temperature should I store my samples to ensure the stability of this compound?
A2: For long-term storage, it is recommended to keep samples at or below -20°C. Studies on the stability of a closely related isomer, Naringenin-6-C-Glucoside, have shown it to be stable in rat serum for at least 30 days at -20°C. Short-term storage at room temperature should be minimized as much as possible.
Q3: How can I prevent enzymatic degradation of this compound in my samples?
A3: To prevent enzymatic degradation by β-glucuronidase, it is crucial to work quickly at low temperatures and to consider the use of an enzyme inhibitor. D-saccharic acid 1,4-lactone is a known inhibitor of β-glucuronidase and can be added to samples immediately after collection to preserve the integrity of the glucuronide conjugate.[1] Additionally, rapid protein precipitation with a solvent like acetonitrile or methanol can help to denature and remove enzymes.
Q4: What is the optimal pH range for maintaining the stability of this compound during extraction?
Q5: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?
A5: Repeated freeze-thaw cycles should be minimized. Data on a similar compound, Naringenin-6-C-Glucoside, indicates that it is stable for at least three freeze-thaw cycles in rat serum. It is best practice to aliquot samples into single-use volumes to avoid the need for repeated thawing of the bulk sample.
Troubleshooting Guides
Issue 1: Low or no detection of this compound in processed samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Immediately upon collection, add a β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone) to the sample. Process samples on ice and as quickly as possible. Use a protein precipitation method with cold acetonitrile or methanol to denature and remove enzymes promptly. |
| pH Instability | Ensure all buffers and solutions used during extraction are within a pH range of 4-7. Avoid strongly acidic or basic conditions. |
| Improper Storage | Store samples at -20°C or lower immediately after collection and until analysis. Avoid prolonged storage at room temperature or 4°C. |
| Adsorption to Surfaces | Use low-adsorption polypropylene tubes and pipette tips for sample collection and processing. |
Issue 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling Time | Standardize the time between sample collection, processing, and freezing. Ensure all samples are handled with the same protocol and timing. |
| Repeated Freeze-Thaw Cycles | Aliquot samples into single-use tubes after the initial collection to avoid repeated freezing and thawing of the entire sample. |
| Incomplete Protein Precipitation | Ensure thorough vortexing and adequate solvent-to-sample ratio during the protein precipitation step to completely inactivate and precipitate enzymes and other proteins. |
Quantitative Data Summary
The following tables summarize stability data for Naringenin-6-C-Glucoside (NCG), a positional isomer of this compound, in rat serum. This data can serve as a valuable reference for estimating the stability of this compound under similar conditions.
Table 1: Short-Term and Long-Term Stability of Naringenin-6-C-Glucoside in Rat Serum
| Storage Condition | Duration | Mean Stability (%) | Acceptance Limit (%) |
| Room Temperature | 6 hours | 95.3 | 85 - 115 |
| -20°C | 30 days | 96.8 | 85 - 115 |
Table 2: Freeze-Thaw Stability of Naringenin-6-C-Glucoside in Rat Serum
| Number of Freeze-Thaw Cycles | Mean Stability (%) | Acceptance Limit (%) |
| 1 | 98.2 | 85 - 115 |
| 2 | 97.5 | 85 - 115 |
| 3 | 96.1 | 85 - 115 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol is based on a common protein precipitation method used in bioanalytical studies of flavonoid metabolites.
-
Sample Collection and Initial Stabilization:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately place the collected blood on ice.
-
Centrifuge the blood at 4°C to separate plasma or allow it to clot to obtain serum.
-
(Optional but recommended) To the collected plasma/serum, add a β-glucuronidase inhibitor such as D-saccharic acid 1,4-lactone to a final concentration of 10-50 µM.
-
-
Protein Precipitation:
-
To 100 µL of plasma/serum in a polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
-
Analysis:
-
Vortex the reconstituted sample and centrifuge to pellet any remaining particulates.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Visualizations
Caption: Workflow for the extraction of this compound.
References
Technical Support Center: Troubleshooting Poor Recovery of Naringenin 7-O-glucuronide in SPE
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of Naringenin 7-O-glucuronide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and improve analyte recovery.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of this compound. What are the most common causes?
Low recovery in SPE is a frequent issue that can stem from several factors throughout the extraction process.[1] The primary culprits include:
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical and must be compatible with the analyte's polarity.
-
Incorrect Sample pH: The pH of the sample can significantly impact the ionization state of this compound, affecting its retention on the sorbent.
-
Suboptimal Wash and Elution Solvents: The solvents used for washing the cartridge and eluting the analyte must be carefully chosen to avoid premature elution of the analyte or incomplete elution from the sorbent.
-
Flow Rate: An excessively high flow rate during sample loading or elution can lead to insufficient interaction between the analyte and the sorbent, resulting in poor retention or incomplete elution.
-
Cartridge Drying: Allowing silica-based SPE cartridges to dry out between conditioning and sample loading can negatively affect recovery.[2]
Q2: Which type of SPE sorbent is best suited for this compound?
This compound is a relatively polar compound due to the presence of the glucuronide group. Therefore, a sorbent that can effectively retain polar analytes is recommended. While traditional C18 silica-based sorbents can be used, polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) often provide better retention and recovery for polar compounds.[3][4] Oasis HLB is a water-wettable sorbent, which prevents it from drying out and enhances the retention of polar analytes.[3][5]
Q3: How does the pH of my sample affect the recovery of this compound?
The pH of the sample is a critical parameter that influences the ionization state of this compound. As a glucuronide, it contains a carboxylic acid group, making it an acidic compound. To ensure optimal retention on a reversed-phase sorbent (like C18 or Oasis HLB), the analyte should be in its neutral, non-ionized form. This is typically achieved by acidifying the sample to a pH at least 2 units below the pKa of the analyte. For acidic compounds, this enhances their hydrophobic interaction with the stationary phase.
Q4: My analyte is being lost during the wash step. What should I do?
If you are losing this compound during the wash step, it is likely that your wash solvent is too strong. The purpose of the wash step is to remove interfering compounds from the sample matrix that are less retained than your analyte of interest. To prevent the loss of your analyte, you should use a weaker wash solvent. This can be achieved by:
-
Decreasing the percentage of organic solvent in the wash solution.
-
Ensuring the pH of the wash solution is optimized to keep the analyte retained on the sorbent.
Q5: I am not able to elute my analyte completely from the cartridge. How can I improve elution?
Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between this compound and the SPE sorbent. To improve elution:
-
Increase the strength of the elution solvent: This can be done by increasing the percentage of organic solvent (e.g., methanol or acetonitrile).
-
Adjust the pH of the elution solvent: For an acidic compound like this compound, raising the pH of the elution solvent will ionize the carboxylic acid group, making the molecule more polar and facilitating its elution from a reversed-phase sorbent. Adding a small amount of a basic modifier like ammonium hydroxide to the elution solvent is a common strategy.[1]
-
Increase the volume of the elution solvent: It's possible that the volume of solvent being used is insufficient to completely elute the analyte.[1][2]
Troubleshooting Guides
Guide 1: Optimizing Sorbent and Sample pH for Improved Retention
This guide will help you select the appropriate sorbent and optimize the sample pH to maximize the retention of this compound on the SPE cartridge.
Data Presentation: Expected Recovery Based on Sorbent and pH
| Sorbent Type | Sample pH | Expected Recovery of Polar Analytes | Rationale |
| Oasis HLB | Acidic (e.g., pH 2-4) | High (>80%) | Water-wettable polymeric sorbent with excellent retention for polar compounds in their neutral state.[3][5] |
| C18 Silica | Acidic (e.g., pH 2-4) | Moderate to High (60-85%) | Good retention for non-polar compounds, but can have lower recovery for more polar analytes. Prone to drying. |
| Mixed-Mode Cation Exchange (MCX) | Acidic (e.g., pH 6) | Low | Not ideal as the primary retention mechanism for an acidic compound. |
Experimental Protocol: Sorbent Selection and pH Optimization
-
Sorbent Comparison:
-
Condition Oasis HLB and C18 SPE cartridges (e.g., 1 mL, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Prepare a standard solution of this compound in a simulated matrix (e.g., plasma or urine).
-
Acidify the sample to pH 3 with a small amount of formic or phosphoric acid.
-
Load 1 mL of the acidified sample onto each conditioned cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
Wash the cartridges with 1 mL of a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte with 1 mL of a strong organic solvent (e.g., 90:10 acetonitrile:methanol with 0.1% ammonium hydroxide).
-
Analyze the eluate by LC-MS/MS to determine the recovery.
-
-
pH Optimization (using the best sorbent from the previous step):
-
Prepare aliquots of the this compound sample and adjust the pH to 2, 4, 6, and 7 using appropriate buffers or acids/bases.
-
Condition the selected SPE cartridges.
-
Load the samples of varying pH onto the cartridges.
-
Proceed with the same wash and elution steps as described above.
-
Analyze the eluates to determine the optimal sample pH for maximum recovery.
-
Troubleshooting Workflow: Poor Retention
References
- 1. welch-us.com [welch-us.com]
- 2. SPE Troubleshooting | Thermo Fisher Scientific - SK [thermofisher.com]
- 3. support.waters.com [support.waters.com]
- 4. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Method Validation for Naringenin 7-O-glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of Naringenin 7-O-glucuronide in complex biological matrices.
Frequently Asked Questions (FAQs)
General Method Validation
Q1: What are the primary challenges when validating methods for this compound in complex matrices?
A1: The primary challenges include:
-
Analyte Stability: Glucuronide conjugates can be unstable and may hydrolyze back to the aglycone (naringenin), especially under certain pH and temperature conditions.[1] This requires careful sample collection, handling, and storage procedures to ensure accurate quantification.
-
Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in mass spectrometry-based assays, affecting accuracy and precision.[2]
-
Isomeric Interferences: Naringenin can form multiple glucuronide isomers, such as Naringenin-4'-O-glucuronide.[3] Chromatographic separation must be sufficient to resolve these from this compound if necessary.
-
Low Bioavailability: Naringenin itself has low oral bioavailability, and its metabolites, including the glucuronides, may be present at low concentrations in biological fluids, requiring a highly sensitive analytical method.[4]
Q2: Which analytical technique is most suitable for the quantification of this compound in biological samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and suitable technique.[5] It offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components and potential isomers.[3][6] LC-MS/MS methods are often validated according to regulatory guidelines, such as those from the FDA.[5][7]
Q3: What are the key parameters to evaluate during method validation for this analyte?
A3: According to regulatory guidelines, a full method validation should include selectivity, carry-over, the calibration curve, lower limit of quantification (LLOQ), precision, accuracy, matrix effect, dilution integrity, and stability.[3][8]
Sample Preparation and Handling
Q4: What is a common and effective method for extracting this compound from plasma or urine?
A4: Protein precipitation is a rapid and effective method for sample preparation.[3] Typically, a cold organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation. This method is simple and generally provides adequate recovery for quantitative analysis.
Q5: How can the stability of this compound be maintained during sample collection and storage?
A5: To minimize the breakdown of glucuronide metabolites, samples should be stabilized immediately after collection.[1] This often involves cooling the samples on ice, adding a stabilizing agent if necessary, and storing them at -80°C until analysis. It is also crucial to assess freeze-thaw stability and short-term stability at room temperature as part of the validation process.[9]
Chromatography and Mass Spectrometry
Q6: What type of internal standard (IS) is recommended for LC-MS/MS analysis of this compound?
A6: An ideal internal standard would be a stable isotope-labeled version of this compound. However, if that is not available, a structurally similar compound can be used. For instance, hesperidin has been used as an IS for the analysis of naringin and naringenin, and isoquercitrin has been used for a panel of flavonoid metabolites including naringenin glucuronides.[3][5] The chosen IS should have a similar chromatographic retention time and ionization efficiency to the analyte to effectively compensate for matrix effects and variability in sample processing.
Q7: What are typical MS/MS ion transitions for this compound?
A7: In negative ion mode, the precursor ion ([M-H]⁻) for this compound is approximately m/z 447.0. The product ion is typically the aglycone (naringenin) at m/z 271.1, resulting from the loss of the glucuronic acid moiety.[3][10]
Experimental Protocols
Detailed LC-MS/MS Protocol for this compound in Rat Urine
This protocol is a synthesized example based on common practices reported in the literature.[3]
1. Chemicals and Reagents:
-
This compound reference standard
-
Isoquercitrin (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions (1 mg/mL) of this compound and the IS in 50% methanol.
-
Prepare working solutions by serially diluting the stock solutions.
-
Spike blank rat urine with working solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
Thaw urine samples at room temperature and vortex for 1 minute.
-
To 50 µL of urine sample, add 20 µL of the IS working solution.
-
Add 150 µL of acetonitrile, vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
Chromatographic System: UPLC system
-
Column: ACQUITY UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 µm)[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution: A time-programmed gradient elution to separate the analyte from other components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
Data Presentation
Table 1: Summary of LC-MS/MS Method Validation Parameters for this compound
| Parameter | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| This compound | Rat Urine | 20.00 | 20-10000 | <9.9% | <9.9% | -1.1% to 10.7% | [3] |
| Naringenin | Rat Plasma | 5.00 | 5-1000 | 3.0-3.3% | 3.0-4.6% | Not Reported | [6] |
| Naringenin Glucuronide | Rat Plasma | Not Specified | 13.1 nM - 6.68 µM | <15% | <15% | 85-115% | [10] |
Table 2: Stability Data for Naringenin and its Glucoside in Rat Serum
| Stability Test | Condition | Naringenin (% Mean Stability) | Naringenin-C-glucoside (% Mean Stability) | Acceptance Criteria | Reference |
| Short-term | Room temp, 24h | Within Limits | Within Limits | 85-115% | [9] |
| Long-term | -20°C, 30 days | Within Limits | Within Limits | 85-115% | [9] |
| Freeze-thaw | 3 cycles | Within Limits | Within Limits | 85-115% | [9] |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient protein precipitation. 2. Analyte adsorption to container surfaces. 3. Analyte degradation during extraction. | 1. Optimize the ratio of precipitation solvent to sample. Ensure thorough vortexing. 2. Use low-adsorption polypropylene tubes. 3. Perform extraction steps on ice or at 4°C. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. pH of the mobile phase is not optimal. | 1. Flush the column or replace it if necessary. Use a guard column. 2. Ensure the injection solvent is similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH with formic or acetic acid to ensure the analyte is in a single ionic state. |
| High Signal Variability (%RSD > 15%) | 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression/enhancement). 3. Unstable electrospray. | 1. Automate liquid handling steps if possible. Ensure consistent vortexing and centrifugation times. 2. Use a stable isotope-labeled internal standard. Dilute the sample if sensitivity allows. 3. Clean the ion source. Optimize source parameters (e.g., temperature, gas flows). |
| Analyte Instability (Low QC values in stability tests) | 1. Enzymatic or chemical degradation in the matrix. 2. pH-dependent hydrolysis. 3. Temperature fluctuations. | 1. Collect samples with enzyme inhibitors if necessary. Keep samples on ice immediately after collection.[1] 2. Adjust sample pH immediately after collection.[1] 3. Ensure samples are stored consistently at -80°C and minimize freeze-thaw cycles. |
| No Analyte Peak Detected | 1. Incorrect MRM transition settings. 2. Analyte concentration is below the LLOQ. 3. Severe ion suppression. | 1. Verify the precursor and product ions by infusing a standard solution directly into the mass spectrometer. 2. Concentrate the sample extract or increase the injection volume. 3. Check for matrix effects by performing a post-column infusion experiment. |
Visualizations
References
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 3. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Naringenin 7-O-Glucuronide Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent variability observed in pharmacokinetic studies of Naringenin 7-O-glucuronide.
Troubleshooting Guide
Question: We observed high inter-individual variability in the plasma concentrations of this compound in our human study subjects. What are the potential causes and how can we mitigate this?
Answer:
High inter-individual variability is a known challenge in the pharmacokinetics of naringin and its metabolites.[1] Several factors can contribute to this:
-
Gut Microbiota Composition: The initial and crucial step for the bioavailability of naringenin is the hydrolysis of its precursor, naringin, by gut bacteria.[1] The composition and metabolic activity of an individual's gut microbiome can vary significantly, leading to different rates and extents of naringin hydrolysis and subsequent naringenin absorption.
-
Genetic Polymorphisms in UGT Enzymes: Naringenin is primarily metabolized into this compound by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A9. Genetic variations in the genes encoding these enzymes can lead to differences in their expression and activity, resulting in varied rates of glucuronidation.
-
Drug-Drug Interactions: Co-administration of drugs that are substrates, inhibitors, or inducers of UGT enzymes or efflux transporters like MRP2 and BCRP can alter the pharmacokinetics of this compound.[1][2] Naringenin and its parent compound naringin can also inhibit certain cytochrome P450 enzymes, potentially affecting the metabolism of other drugs.[3]
-
Dietary Factors: The composition of the diet can influence gut microbiota and the expression of metabolic enzymes, adding another layer of variability.
Mitigation Strategies:
-
Subject Screening: Consider screening subjects for specific UGT1A polymorphisms known to affect flavonoid metabolism.
-
Gut Microbiota Analysis: While complex, analyzing the gut microbiome of study subjects could provide insights into the observed variability.
-
Standardized Diet: Implementing a standardized diet for a period before and during the study can help minimize variability arising from dietary differences.
-
Careful Documentation of Concomitant Medications: Thoroughly document all concomitant medications to identify potential drug interactions.
Question: Our preclinical results in rats are not translating to our human pilot study. Why is there a significant species difference in the pharmacokinetics of this compound?
Answer:
Significant species differences in the metabolism and pharmacokinetics of naringin and naringenin have been reported.[3][4] Key differences include:
-
Metabolic Enzyme Expression and Activity: The expression levels and substrate specificities of UGT and sulfotransferase enzymes can differ between rats and humans, leading to different metabolite profiles and clearance rates. In rats, naringenin sulfates are often found in higher concentrations than glucuronides, whereas in humans, glucuronidation is a major pathway.[5]
-
Gut Microbiota: The composition of the gut microbiota differs between species, which can impact the initial hydrolysis of naringin.
-
Transporter Activity: The expression and function of efflux transporters like MRP2 and BCRP, which are involved in the disposition of naringenin glucuronides, can vary between species.[1]
Recommendations:
-
Use of Humanized Animal Models: For more predictive preclinical data, consider using humanized animal models that express human metabolic enzymes.
-
In Vitro to In Vivo Extrapolation (IVIVE): Utilize in vitro data from human liver microsomes and hepatocytes to model and predict human pharmacokinetics.
-
Allometric Scaling: Employ allometric scaling techniques with caution, considering the known metabolic differences between species.
Question: We are observing a double-peak phenomenon in the plasma concentration-time profile of naringenin metabolites. What could be the cause?
Answer:
The double-peak phenomenon in the pharmacokinetics of naringenin metabolites is often attributed to enterohepatic recirculation . After glucuronidation in the liver, this compound can be excreted into the bile, transported to the intestine, and then deconjugated back to naringenin by gut bacteria. The reabsorbed naringenin can then re-enter systemic circulation, causing a second peak in the plasma concentration profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of naringin and naringenin?
A1: Orally ingested naringin is first hydrolyzed by gut microbiota to its aglycone, naringenin. Naringenin is then absorbed and undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestine and liver. This compound is one of the major metabolites formed.[6]
Q2: Which enzymes are responsible for the formation of this compound?
A2: The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. In humans, UGT1A1 and UGT1A9 have been identified as the main isoforms responsible for the glucuronidation of naringenin.[2]
Q3: What analytical methods are recommended for the quantification of this compound in plasma?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method for the sensitive and specific quantification of naringenin and its metabolites, including this compound, in biological matrices.[7]
Q4: How does the dose of naringin affect the pharmacokinetics of its metabolites?
A4: Studies in rats have shown that at higher doses of naringin, the sulfation and glucuronidation pathways can become saturated, leading to non-linear pharmacokinetics.[5]
Q5: What are the known efflux transporters for this compound?
A5: The efflux of this compound from cells is mediated by multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP). These transporters play a significant role in the intestinal and biliary excretion of the metabolite.[1]
Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Naringenin Glucuronides in Rats
| Administration Route | Compound Administered | Dose | Cmax (nmol/mL) | Tmax (min) | AUC (nmol·min/mL) | Reference |
| Oral | Naringenin | 184 µmol/kg | 7.4 ± 1.3 | 39.4 ± 17.8 | 1009.3 ± 279.8 | [5] |
| Oral | Naringin | 184 µmol/kg | 0.6 ± 0.1 | 129.4 ± 46.3 | 302.3 ± 33.1 | [5] |
| Oral | Naringin | 367 µmol/kg | 1.5 ± 0.4 | 280 ± 72.5 | 298.2 ± 74.4 | [5] |
Table 2: Pharmacokinetic Parameters of Naringenin in Humans after Oral Administration
| Compound Administered | Dose | Cmax (µM) | Tmax (h) | AUC₀₋₂₄ₕ (µM·h) | Reference |
| Naringenin | 150 mg | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | [5] |
| Naringenin | 600 mg | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | [5] |
| Naringenin | 135 mg | 7.39 ± 2.83 | 3.5 ± 0.5 | 34.62 ± 10.87 | [8] |
Note: Data for human studies represent the aglycone naringenin, as specific data for the 7-O-glucuronide metabolite is limited.
Experimental Protocols
Protocol 1: Oral Administration of Naringin in Rats
-
Animal Model: Male Sprague-Dawley rats (300-350 g).
-
Dosage Formulation: Naringin is dissolved in a solvent mixture of dimethylacetamide, PEG 400, and water (1:5:4).
-
Administration: Administered via gastric gavage at doses of 184 µmol/kg or 367 µmol/kg.
-
Blood Sampling: Blood samples (0.5 mL) are collected via cardiac puncture at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180, 240, 360, 480, 720, 1440, 2880, 4320, and 5760 min) post-dosing.
-
Sample Processing: Blood is centrifuged to obtain serum, which is then stored at -30°C until analysis. For the analysis of total glucuronides, serum samples are incubated with β-glucuronidase prior to extraction.
Protocol 2: Quantification of Naringenin and its Glucuronides by LC-MS/MS
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Separation: A C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of acetonitrile and water with a modifier like formic acid or acetic acid.
-
Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode using negative ion electrospray ionization (ESI-).
-
Precursor → Product Ion Transition for Naringenin: m/z 271.1 → 151.0
-
Precursor → Product Ion Transition for Naringenin Glucuronides: m/z 447.1 → 271.1
-
-
Sample Preparation: Plasma or serum samples are typically deproteinized with acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase for injection. For total glucuronide measurement, an enzymatic hydrolysis step with β-glucuronidase is included before protein precipitation.
Visualizations
Caption: Metabolic pathway of orally administered naringin.
Caption: Major sources of variability in this compound pharmacokinetics.
References
- 1. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Hesperetin and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb–Drug Interactions [jstage.jst.go.jp]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-lactancia.org [e-lactancia.org]
Validation & Comparative
Naringenin vs. Naringenin 7-O-Glucuronide: A Comparative Review of Bioavailability
An Objective Analysis for Researchers and Drug Development Professionals
Naringenin, a prominent flavanone found in citrus fruits, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often hindered by poor oral bioavailability. Following administration, naringenin is extensively metabolized in the body, with naringenin 7-O-glucuronide being one of its principal metabolites. This guide provides a comprehensive comparison of the bioavailability of naringenin and the metabolic fate that leads to the formation of this compound, supported by experimental data. It is important to note that this compound is not typically administered directly in bioavailability studies; rather, its presence in the bloodstream is a direct consequence of the absorption and subsequent metabolism of naringenin.
Quantitative Bioavailability Data
The bioavailability of naringenin is characterized by its pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total systemic exposure represented by the area under the plasma concentration-time curve (AUC). The following tables summarize key pharmacokinetic data from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Naringenin in Preclinical Studies (Rats)
| Compound Administered | Dose | Cmax (µg/mL) | Tmax (h) | AUC (hr·µg/mL) | Reference |
| Naringenin | 20 mg/kg | 0.3 ± 0.1 | ~2.0 | 2.0 ± 0.5 | [1][2] |
| Naringenin-HPβCD Complex | 20 mg/kg | 4.3 ± 1.2 | ~1.0 | 15.0 ± 4.9 | [1][2] |
HPβCD: Hydroxypropoyl-β-cyclodextrin
Table 2: Pharmacokinetic Parameters of Naringenin in Human Clinical Trials
| Compound Administered | Dose | Cmax (µM) | Tmax (h) | AUC₀₋₂₄ (µM·h) | Reference |
| Naringenin | 150 mg | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | [3] |
| Naringenin | 600 mg | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | [3] |
Following oral administration, naringenin is rapidly and extensively metabolized to its glucuronide and sulfate conjugates.[4] In fact, after oral administration of naringenin, the free form is often undetectable or present at very low levels in the bloodstream.[4] The primary circulating forms are naringenin glucuronides and sulfates.[4][5]
Metabolic Pathway of Naringenin
Naringenin in its natural form is often found as a glycoside, such as naringin. In the gut, microbial enzymes hydrolyze naringin to its aglycone form, naringenin, which is then absorbed.[3] Post-absorption, naringenin undergoes extensive phase II metabolism, primarily in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates.[6] This metabolic process is a key determinant of naringenin's overall bioavailability and systemic exposure.
Caption: Metabolic pathway of naringin to naringenin and its major metabolites.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies to assess the bioavailability of naringenin.
Preclinical Study (Rat Model) Protocol: [1][2]
-
Subjects: Male Sprague-Dawley rats.
-
Administration: Oral gavage of either naringenin (20 mg/kg body weight) suspended in a vehicle or a hydroxypropoyl-β-cyclodextrin (HPβCD)-naringenin complex.
-
Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of naringenin and its metabolites were determined using Liquid Chromatography-Mass Spectrometry (LC-MS). The analysis was performed with and without prior treatment with β-glucuronidase and sulfatase to quantify both the free and conjugated forms.
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Human Clinical Trial Protocol: [3]
-
Subjects: Healthy human volunteers.
-
Study Design: A randomized, controlled, single-ascending-dose trial.
-
Administration: Participants received a single oral dose of naringenin at 150 mg or 600 mg.
-
Sampling: Blood samples were collected at predetermined time points over a 24-hour period.
-
Analysis: Serum concentrations of naringenin were quantified using a validated High-Performance Liquid Chromatography (HPLC) method following enzymatic hydrolysis to measure the total aglycone.
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters (Cmax, Tmax, AUC) were determined from the serum concentration-time profiles.
Logical Workflow for Bioavailability Assessment
The assessment of naringenin's bioavailability and the characterization of its primary metabolite, this compound, follow a structured experimental workflow.
Caption: Experimental workflow for assessing naringenin bioavailability.
Conclusion
The bioavailability of naringenin is inherently linked to its extensive metabolism into glucuronide and sulfate conjugates, with this compound being a major circulating metabolite. Direct comparisons of the oral bioavailability of naringenin versus its glucuronide are not standard, as the latter is a product of in vivo metabolism. The data clearly indicate that while naringenin itself has low oral bioavailability, its metabolites are readily detected in systemic circulation. Strategies to enhance the absorption and modulate the metabolism of naringenin, such as formulation with cyclodextrins, have shown promise in increasing its systemic exposure.[1][2] For researchers and drug development professionals, understanding the intricate relationship between naringenin's absorption, metabolism, and the resulting pharmacokinetic profile of its metabolites is crucial for the successful development of naringenin-based therapeutics. Future research should continue to explore novel delivery systems and metabolic modulators to harness the full therapeutic potential of this promising natural compound.
References
- 1. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin vs. Naringenin 7-O-Glucuronide: A Comparative Analysis of Anti-Inflammatory Activity
A critical evaluation of the anti-inflammatory properties of the flavonoid naringenin and its primary metabolite, naringenin 7-O-glucuronide, reveals a significant gap in direct comparative research. While naringenin is extensively studied and recognized for its anti-inflammatory effects, emerging evidence suggests its conjugated metabolites, formed after ingestion, may be the more biologically active agents. This guide synthesizes the available experimental data for naringenin and discusses the potential implications for the activity of this compound, providing a framework for researchers in drug discovery and development.
Naringenin, a flavanone predominantly found in citrus fruits, has demonstrated a wide range of pharmacological activities, with its anti-inflammatory properties being a key area of investigation.[1] Upon oral consumption, naringenin undergoes extensive metabolism in the liver and intestines, leading to the formation of glucuronide and sulfate conjugates. This compound is a major circulating metabolite. Understanding the comparative anti-inflammatory potency of the parent compound versus its metabolites is crucial for elucidating its mechanism of action in vivo and for the development of potential therapeutic agents.
Comparative Anti-inflammatory Potency: An Indirect Assessment
Direct experimental studies comparing the anti-inflammatory activity of naringenin and this compound are currently lacking in the scientific literature. However, a recent study comparing naringenin to its glycoside forms, naringin and narirutin, in a lipopolysaccharide (LPS)-stimulated macrophage model found that naringenin exhibited the weakest anti-inflammatory effect.[2] This suggests that the conjugation of a sugar moiety to the naringenin backbone can enhance its anti-inflammatory capacity. As glucuronidation is a similar conjugation process, it is plausible that this compound possesses significant, and potentially greater, anti-inflammatory activity than naringenin itself.
Anti-inflammatory Activity of Naringenin
Naringenin has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways are central to the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
Experimental data consistently demonstrates naringenin's ability to suppress the production of various pro-inflammatory molecules in response to inflammatory stimuli like LPS.
| Inflammatory Mediator | Cell/Animal Model | Stimulant | Naringenin Concentration | Inhibition | Reference |
| TNF-α | RAW 264.7 macrophages | LPS | 2.5 - 80 µM | Dose-dependent reduction | [3] |
| IL-6 | RAW 264.7 macrophages | LPS | 2.5 - 80 µM | Dose-dependent reduction | [3] |
| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | Not specified | Significant inhibition | [2] |
| iNOS | RAW 264.7 macrophages | LPS | 10 - 80 µM | Dose-dependent reduction of mRNA | [3] |
| COX-2 | RAW 264.7 macrophages | LPS | 10 - 80 µM | Dose-dependent reduction of mRNA | [3] |
| Prostaglandin E2 (PGE2) | BV2 microglia | LPS | Not specified | Significant inhibition | [5] |
Signaling Pathways Modulated by Naringenin
The anti-inflammatory effects of naringenin are underpinned by its ability to interfere with intracellular signaling cascades that lead to the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Naringenin has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of its target genes, which include TNF-α, IL-6, iNOS, and COX-2.[4][6][7]
Figure 1. Naringenin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Naringenin has been demonstrated to suppress the phosphorylation of these kinases, further contributing to the downregulation of pro-inflammatory gene expression.[2]
Figure 2. Naringenin's modulation of the MAPK signaling pathway.
Experimental Protocols
The following provides a generalized experimental workflow for assessing the anti-inflammatory effects of compounds like naringenin in a common in vitro model.
Figure 3. A typical experimental workflow for in vitro anti-inflammatory assays.
Detailed Methodologies:
-
Cell Culture: Murine macrophage cell line RAW 264.7 or microglial cell line BV2 are commonly used. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., naringenin) for 1-2 hours before the addition of an inflammatory stimulus.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is a frequently used stimulus at concentrations ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured by ELISA.
-
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with specific primary antibodies against proteins of interest (e.g., iNOS, COX-2, total and phosphorylated forms of NF-κB p65, ERK, JNK, and p38) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is then performed using specific primers for the genes of interest (e.g., Tnf, Il6, Nos2, Ptgs2) to quantify their mRNA expression levels.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory properties of naringenin, primarily through the inhibition of the NF-κB and MAPK signaling pathways. However, the critical question of its activity relative to its major in vivo metabolite, this compound, remains unanswered due to a lack of direct comparative studies.
Given that conjugation in the form of glycosides appears to enhance anti-inflammatory activity, it is imperative for future research to focus on the following:
-
Direct Comparative Studies: In vitro and in vivo studies directly comparing the anti-inflammatory effects of naringenin and this compound are essential to determine their relative potencies.
-
Metabolite Activity Profiling: A comprehensive evaluation of the anti-inflammatory activities of all major naringenin metabolites is needed to fully understand its biological effects after consumption.
-
In Vivo Relevance: Further in vivo studies are required to confirm the anti-inflammatory effects of naringenin and its metabolites in relevant disease models and to establish a clear link between dietary intake, metabolite formation, and therapeutic outcomes.
For researchers and professionals in drug development, a deeper understanding of the pharmacology of naringenin's metabolites is a critical step toward harnessing the full therapeutic potential of this promising natural compound.
References
- 1. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin vs. Naringenin 7-O-glucuronide: A Comparative Guide on Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of the flavanone naringenin and its primary metabolite, Naringenin 7-O-glucuronide. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing data on naringenin and its precursor, naringin, to infer the structure-activity relationship and discuss the implications for in vivo antioxidant effects.
Executive Summary
Naringenin, the aglycone form, is a potent antioxidant.[1][2][3][4] The process of glucuronidation, which is a major metabolic pathway for naringenin in the body, is generally understood to reduce its direct in vitro antioxidant capacity. This is primarily due to the masking of the 7-hydroxyl group, which is crucial for its radical scavenging activity. Although direct comparative studies on the antioxidant capacity of this compound are scarce, the well-established difference between naringenin and its glycoside, naringin, serves as a valuable proxy. Naringenin consistently demonstrates superior antioxidant activity compared to naringin in various assays.[1][2][3] This suggests that while this compound may possess some residual antioxidant activity, it is likely to be significantly lower than that of the parent naringenin molecule. However, the in vivo significance of this metabolite should not be dismissed, as glucuronidation plays a critical role in the bioavailability and systemic circulation of naringenin.
Quantitative Antioxidant Activity: Naringenin vs. Naringin
To illustrate the impact of conjugation at the 7-position on antioxidant capacity, the following table summarizes data from studies comparing naringenin and its glycoside precursor, naringin.
| Antioxidant Assay | Test Compound | IC50 / Activity Value | Reference |
| DPPH Radical Scavenging | Naringenin | Lower IC50 (Higher Activity) | [1][2][3] |
| Naringin | Higher IC50 (Lower Activity) | [1][2][3] | |
| ABTS Radical Scavenging | Naringenin | Lower IC50 (Higher Activity) | [1][2][3] |
| Naringin | Higher IC50 (Lower Activity) | [1][2][3] | |
| Hydroxyl Radical Scavenging | Naringenin | Higher Scavenging Efficiency | [1][2] |
| Naringin | Lower Scavenging Efficiency | [1][2] | |
| Superoxide Radical Scavenging | Naringenin | Higher Scavenging Efficiency | [1][2] |
| Naringin | Lower Scavenging Efficiency | [1][2] |
Experimental Protocols
Detailed methodologies for the commonly cited antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The procedure, as typically described in studies on naringenin, involves the following steps:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds (naringenin or its derivatives) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). A common protocol is as follows:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms
The antioxidant activity of flavonoids like naringenin is attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. This activity is influenced by their chemical structure, particularly the number and position of hydroxyl groups.
Discussion
Structure-Activity Relationship
The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. For naringenin, the key structural features contributing to its antioxidant activity are the hydroxyl groups at positions 5, 7, and 4'. The 7-hydroxyl group is particularly important for its radical scavenging ability. When this group is conjugated with glucuronic acid to form this compound, its ability to donate a hydrogen atom is significantly diminished, leading to a reduction in in vitro antioxidant capacity. This principle is well-supported by the observed lower antioxidant activity of naringin, where the 7-hydroxyl group is attached to a neohesperidose sugar moiety.[1][2]
In Vivo Relevance and Metabolism
While in vitro assays provide valuable insights into the direct antioxidant potential of a compound, the in vivo scenario is more complex. Naringin, the glycoside form found in citrus fruits, is poorly absorbed. In the gut, it is hydrolyzed by microbial enzymes to naringenin, which is then absorbed.[5] Following absorption, naringenin undergoes extensive phase II metabolism, primarily in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates.[6] Therefore, this compound is one of the major forms of naringenin found in systemic circulation.
Although the direct antioxidant capacity of this compound may be lower than that of naringenin, its presence in the bloodstream suggests it could still contribute to the overall antioxidant effects observed after consumption of naringin-rich foods. It is also possible that the glucuronide can be deconjugated back to naringenin in certain tissues, thereby regenerating the more active aglycone. Furthermore, the biological effects of naringenin and its metabolites may not be solely due to direct radical scavenging but also through the modulation of endogenous antioxidant defense systems and signaling pathways.[7]
Conclusion
A significant research gap exists regarding the direct, quantitative antioxidant capacity of this compound. Future studies employing various antioxidant assays to directly compare naringenin and its glucuronide metabolite are warranted to fully elucidate the contribution of this major metabolite to the overall in vivo antioxidant and health-promoting effects of naringenin. Such research would be invaluable for drug development professionals seeking to understand the complete pharmacokinetic and pharmacodynamic profile of this promising natural compound.
References
- 1. scilit.com [scilit.com]
- 2. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tissue distribution of naringenin conjugated metabolites following repeated dosing of naringin to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of Naringenin 7-O-glucuronide vs other naringenin metabolites
For Researchers, Scientists, and Drug Development Professionals
Naringenin, a prominent flavanone found in citrus fruits, has garnered significant attention for its diverse pharmacological properties. Upon ingestion, naringenin is extensively metabolized, primarily into glucuronide and sulfate conjugates. Among these, Naringenin 7-O-glucuronide is a major metabolite. Understanding the biological activity of this metabolite in comparison to its parent aglycone and other derivatives is crucial for evaluating the therapeutic potential of naringenin-rich foods and extracts. This guide provides an objective comparison of the biological activities of this compound and other key naringenin metabolites, supported by experimental data.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the available quantitative data comparing the biological activities of naringenin and its metabolites. Direct comparative studies on this compound are limited; however, data from related metabolites provide valuable insights.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Naringenin | DPPH radical scavenging | Higher activity than naringin | [1] |
| Hydroxyl radical scavenging | Higher efficiency than naringin | [1] | |
| Superoxide radical scavenging | Higher efficiency than naringin | [1] | |
| Naringin | DPPH radical scavenging | Lower activity than naringenin | [1] |
| Hydroxyl radical scavenging | Lower efficiency than naringenin | [1] | |
| Superoxide radical scavenging | Lower efficiency than naringenin | [1] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Target | IC50 / Inhibition | Reference |
| Naringenin | LPS-stimulated RAW 264.7 cells | TNF-α | Weakest inhibition | [2] |
| NO | Weakest inhibition | [2] | ||
| iNOS | Weakest inhibition | [2] | ||
| Naringin | LPS-stimulated RAW 264.7 cells | IL-1β | Comparable to narirutin | [2] |
| COX-2 | Comparable to narirutin | [2] | ||
| Narirutin | LPS-stimulated RAW 246.7 cells | TNF-α | Most potent inhibition | [2] |
| NO | Most potent inhibition | [2] | ||
| iNOS | Most potent inhibition | [2] |
Table 3: Neuroprotective Activity
| Compound | Target | Effect | Reference |
| Naringenin | CRMP2 | Binds to C-terminal tail | [3] |
| This compound | CRMP2 | Tighter binding, more affinity, and stability vs. naringenin | [3] |
Key Signaling Pathways
Naringenin and its metabolites exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating the key pathways involved in their antioxidant and anti-inflammatory actions.
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagents and Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (Naringenin, this compound, etc.) dissolved in methanol at various concentrations.
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well microplate, add 100 µL of each concentration of the test compound to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compounds dissolved in a suitable solvent.
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well microplate, add 10 µL of each concentration of the test compound to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
-
-
Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of the test compound or vehicle control in the reaction buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
-
Discussion and Future Directions
The available data suggests that the biological activities of naringenin metabolites can differ significantly from the parent aglycone. While naringenin itself demonstrates potent antioxidant activity, its glycosylated forms, such as narirutin and naringin, appear to be more effective anti-inflammatory agents in vitro.[1][2] This highlights the critical role of the sugar moiety in modulating biological function.
Of particular interest is the finding that this compound exhibits a higher binding affinity to CRMP2 than naringenin, suggesting it may be a key player in the neuroprotective effects attributed to naringenin consumption.[3] However, there is a clear need for more direct, quantitative comparative studies on the antioxidant and anti-inflammatory properties of this compound.
Future research should focus on:
-
Directly comparing the IC50 values of this compound, other glucuronide and sulfate conjugates, and naringenin in a panel of antioxidant and anti-inflammatory assays.
-
Investigating the cellular uptake and metabolism of this compound to understand if it acts directly or is converted back to naringenin within target cells.
-
Elucidating the specific signaling pathways modulated by this compound to better understand its mechanism of action.
By addressing these knowledge gaps, the scientific community can gain a more comprehensive understanding of the bioactivity of naringenin metabolites and better harness their therapeutic potential.
References
- 1. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Naringenin 7-O-glucuronide: A Synthesis of Single-Laboratory Validation Studies
The quantification of naringenin 7-O-glucuronide, a major metabolite of the flavonoid naringenin, is crucial for pharmacokinetic and metabolic studies. While a formal inter-laboratory comparison has not been published, several research groups have developed and validated analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for its determination in biological matrices. This guide summarizes the performance characteristics of these methods to offer researchers and drug development professionals a comparative insight into the current state of its bioanalysis.
Comparison of Method Performance
The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the quantification of this compound. The data is extracted from single-laboratory studies and provides a benchmark for the expected performance of such assays.
| Parameter | Method 1 (Rat Urine)[1][2] | Method 2 (Rat Perfusate and Bile)[3] |
| Lower Limit of Quantification (LLOQ) | 20.00 ng/mL | 13.1 nM |
| Linearity Range | 20 - 10,000 ng/mL | 13.1 nM - 6.68 µM |
| Intra-day Precision (%RSD) | <9.9% | <15% |
| Inter-day Precision (%RSD) | <9.9% | <15% |
| Accuracy (%RE) | -1.1% to 10.7% | 85% to 115% |
| Internal Standard (IS) | Isoquercitrin | Daidzein |
Detailed Experimental Protocols
The methodologies employed for the quantification of this compound generally involve sample preparation, chromatographic separation, and mass spectrometric detection. Below is a representative protocol synthesized from published methods.
1. Sample Preparation (Protein Precipitation) [1][2]
This protocol is suitable for urine samples.
-
1.1. Thaw rat urine samples at room temperature and vortex for 1 minute.
-
1.2. To 100 µL of the urine sample, add 200 µL of acetonitrile containing the internal standard (e.g., 1 µg/mL isoquercitrin).
-
1.3. Vortex the mixture for 3 minutes.
-
1.4. Centrifuge the mixture at 13,000 rpm for 30 minutes to precipitate proteins.
-
1.5. Collect the supernatant for LC-MS/MS analysis.
2. Chromatographic Separation [1][2]
-
2.1. HPLC System: Ultra-High-Performance Liquid Chromatograph (UHPLC).
-
2.2. Column: ACQUITY UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
2.3. Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
2.4. Flow Rate: 0.3 mL/min.
-
2.5. Injection Volume: 5 µL.
-
2.6. Column Temperature: 40°C.
3. Mass Spectrometric Detection [1]
-
3.1. Mass Spectrometer: Triple quadrupole mass spectrometer.
-
3.2. Ionization Source: Electrospray ionization (ESI), negative ion mode.
-
3.3. Detection Mode: Multiple Reaction Monitoring (MRM).
-
3.4. MRM Transition: For naringenin-7-O-glucuronide, the precursor ion (Q1) is m/z 447.0 and the product ion (Q3) is m/z 271.1[1].
-
3.5. Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix.
Caption: Workflow for this compound Quantification.
References
- 1. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Naringenin 7-O-glucuronide and Hesperetin 7-O-glucuronide: Biological Effects and Mechanisms
In the realm of pharmacology and drug development, the metabolites of dietary flavonoids are of significant interest due to their potential therapeutic effects. Among these, Naringenin 7-O-glucuronide and Hesperetin 7-O-glucuronide, the primary circulating forms of the citrus flavanones naringenin and hesperetin, have garnered attention for their diverse biological activities. This guide provides a detailed, objective comparison of the biological effects of these two prominent metabolites, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
Comparative Overview of Biological Activities
While direct head-to-head comparative studies on this compound and Hesperetin 7-O-glucuronide are limited, existing research on their individual effects allows for a qualitative and semi-quantitative comparison. Both metabolites exhibit a range of biological activities, with notable effects in anti-inflammatory, antioxidant, and cell signaling pathways.
| Biological Effect | This compound | Hesperetin 7-O-glucuronide | Key Findings |
| Anti-inflammatory | Demonstrated reduction of neuroinflammation.[1] | Exhibits significant anti-inflammatory activity by reducing pro-inflammatory mediators.[2][3] | Both show promise, but more extensive in vivo data is available for Hesperetin 7-O-glucuronide. |
| Antioxidant | The aglycone, naringenin, possesses potent antioxidant and radical scavenging activity.[4][5] | The aglycone, hesperetin, and its metabolites show significant antioxidant effects.[6][7][8] | The antioxidant capacities of the glucuronide forms have not been directly compared, but their parent compounds are effective antioxidants. |
| Cardiovascular | Data on the glucuronide is limited. The parent compound, naringenin, has cardioprotective properties. | Demonstrates hypotensive and vasodilatory effects.[2][3] | Hesperetin 7-O-glucuronide has more clearly defined cardiovascular benefits based on current research. |
| Neuroprotection | Capable of crossing the blood-brain barrier and shows neuroprotective effects, including recovery of axonal atrophy.[1][9] | Data on neuroprotective effects of the glucuronide is less established. | This compound appears to be a more promising candidate for neuroprotective applications. |
| Bone Metabolism | No direct data available. | Promotes osteoblast differentiation.[10] | Hesperetin 7-O-glucuronide has demonstrated effects on bone health. |
In-Depth Analysis of Biological Effects
Anti-inflammatory Activity
Hesperetin 7-O-glucuronide has been shown to exert notable anti-inflammatory effects. In a study utilizing rat aortic endothelial cells, it was found to decrease the expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) induced by hydrogen peroxide.[2] This suggests a mechanism involving the suppression of inflammatory cell adhesion and recruitment.
This compound , while less studied in this specific context, is derived from naringenin, a flavanone known for its anti-inflammatory properties.[11][12] Naringenin targets several inflammatory signaling pathways, including NF-κB and MAPK.[1] The glucuronide form has been specifically noted for its ability to cross the blood-brain barrier and reduce neuroinflammation.[1][9]
Signaling Pathways
The biological effects of these glucuronides are mediated through various signaling pathways.
Hesperetin 7-O-glucuronide has been found to influence osteoblast differentiation by modulating the Smad1/5/8 and ERK1/2 signaling pathways.[10] Specifically, it enhances the phosphorylation of Smad1/5/8 while not affecting ERK1/2 phosphorylation.[10]
This compound's parent compound, naringenin, is known to modulate multiple signaling cascades, including the PI3K/Akt and NF-κB pathways, which are crucial in cell survival and inflammation.[1]
Experimental Protocols
Hesperetin 7-O-glucuronide: Anti-inflammatory Assay
Cell Culture and Treatment: Rat aortic endothelial cells are cultured in a suitable medium. To induce an inflammatory response, cells are treated with hydrogen peroxide (H₂O₂). Subsequently, the cells are treated with Hesperetin 7-O-glucuronide at various concentrations.
Gene Expression Analysis: Following treatment, total RNA is extracted from the cells. The expression levels of ICAM-1 and MCP-1 mRNA are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). The relative gene expression is normalized to a housekeeping gene such as GAPDH.
Conclusion
Both this compound and Hesperetin 7-O-glucuronide exhibit promising biological activities that warrant further investigation for therapeutic applications. Hesperetin 7-O-glucuronide has demonstrated clear hypotensive, vasodilatory, and anti-inflammatory effects, as well as a role in promoting bone health.[2][3][10] this compound is particularly notable for its neuroprotective potential, attributed to its ability to cross the blood-brain barrier.[1][9]
While the current body of research provides a solid foundation, there is a clear need for direct comparative studies to quantitatively assess the relative potency and efficacy of these two metabolites. Such studies will be crucial for guiding future drug development efforts and identifying the most promising therapeutic avenues for each compound. Researchers are encouraged to conduct head-to-head in vitro and in vivo experiments to elucidate the nuanced differences in their mechanisms of action and biological effects.
References
- 1. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperidin metabolite hesperetin-7-O-glucuronide, but not hesperetin-3'-O-glucuronide, exerts hypotensive, vasodilatory, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Naringenin and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Naringenin Glucuronide Isomers
For Researchers, Scientists, and Drug Development Professionals
Naringenin, a prominent flavanone found in citrus fruits, undergoes extensive phase II metabolism in the body, leading to the formation of various conjugates, primarily glucuronides and sulfates. Among these, naringenin glucuronide isomers, such as naringenin-7-O-glucuronide and naringenin-4'-O-glucuronide, are significant metabolites. Understanding the distinct pharmacokinetic profiles of these isomers is crucial for elucidating their biological activities and therapeutic potential. This guide provides a comparative overview of the available pharmacokinetic data and metabolic pathways of naringenin glucuronide isomers.
Comparative Pharmacokinetic Parameters
Direct comparative studies on the pharmacokinetic parameters of individual naringenin glucuronide isomers following their isolated administration are limited in publicly available literature. Most studies report the pharmacokinetics of "total naringenin glucuronides" after the administration of naringenin or its precursor, naringin. While this data does not differentiate between the isomers, it provides a general understanding of the systemic exposure of this class of metabolites.
Table 1: Pharmacokinetic Parameters of Total Naringenin Glucuronides and Sulfates in Rats After Oral Administration of Naringenin (184 μmol/kg) [1]
| Parameter | Naringenin Glucuronides | Naringenin Sulfates |
| Cmax (nmol/mL) | 2.8 ± 0.5 | 6.4 ± 1.2 |
| Tmax (min) | 130.0 ± 72.8 | 207.5 ± 116.2 |
| AUC₀₋₇₂₀ (nmol·min/mL) | 1259.9 ± 356.8 | 6841.7 ± 325.9 |
| MRT (min) | 342.2 ± 15.3 | 374.6 ± 15.8 |
Data are expressed as mean ± S.E. AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; MRT: Mean residence time.
It is noteworthy that in rats, naringenin sulfates exhibit a significantly higher systemic exposure (AUC) and peak concentration (Cmax) compared to naringenin glucuronides[1].
A key differentiator between the isomers lies in their excretion pathways. Naringenin-7-O-glucuronide is primarily excreted via the bile, while naringenin-4'-O-glucuronide is predominantly eliminated through the urine. This suggests distinct roles for these isomers in the enterohepatic circulation and systemic clearance of naringenin.
Experimental Protocols
The following methodologies are commonly employed in the pharmacokinetic studies of naringenin and its metabolites.
Animal Studies
-
Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.
-
Administration: Naringenin or naringin is typically administered orally (via gavage) or intravenously.
-
Dosing: Doses can range from 37 μmol/kg for intravenous administration to 184-367 μmol/kg for oral administration[1].
-
Sample Collection: Blood samples are collected serially from the tail vein or via cannulation at predetermined time points. Plasma or serum is separated by centrifugation.
-
Sample Preparation: To measure the total concentration of naringenin glucuronides, plasma/serum samples are often treated with β-glucuronidase to hydrolyze the glucuronide conjugates back to the aglycone (naringenin).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A reversed-phase C18 column is typically employed for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous phase (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: Naringenin and its metabolites are detected by UV absorbance, typically around 280 nm.
-
Quantification: The concentration of the analytes is determined by comparing the peak areas to a standard curve of known concentrations. More sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also widely used.
Visualizations
Naringenin Glucuronidation Pathway
The following diagram illustrates the metabolic pathway of naringenin to its glucuronide isomers.
Caption: Metabolic pathway of naringin to naringenin and its subsequent glucuronidation.
Experimental Workflow for a Comparative Pharmacokinetic Study
This diagram outlines a typical experimental workflow for a comparative pharmacokinetic study of naringenin glucuronide isomers.
Caption: Workflow for a comparative pharmacokinetic study of naringenin glucuronide isomers.
References
Assessing the Purity of Commercial Naringenin 7-O-glucuronide Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Naringenin 7-O-glucuronide, a major metabolite of the citrus flavonoid naringenin, is a critical reference standard for pharmacokinetic, metabolic, and toxicological studies. The accuracy and reliability of experimental data heavily depend on the purity of these standards. This guide provides a comparative assessment of commercially available this compound reference standards, supported by a review of analytical methodologies for purity determination and an overview of its relevant biological signaling pathways.
Comparison of Commercial this compound Reference Standards
| Vendor | Product Number | Stated Purity (by HPLC) | Analytical Methods Mentioned |
| BioCrick | BCC8215 | >98%[1] | HPLC, NMR[1] |
| MOLNOVA | M31761 | 98%[2] | HPLC, NMR[2] |
| Cayman Chemical | 1237479-07-0 | ≥98% | Not specified on product page |
Note: The purity values are as stated by the respective vendors and are typically determined by High-Performance Liquid Chromatography (HPLC). It is crucial for researchers to obtain the lot-specific CoA for the most accurate and detailed information.
Potential Impurities
The synthesis and purification of this compound can potentially introduce impurities. While specific impurity profiles are proprietary to each manufacturer, common impurities in synthetic flavonoid glucuronides may include:
-
Starting materials: Unreacted naringenin or glucuronic acid donors.
-
Isomers: Naringenin has other hydroxyl groups that could be glucuronidated, leading to the formation of positional isomers such as Naringenin 4'-O-glucuronide.
-
Diastereomers: The chiral nature of both naringenin and glucuronic acid can lead to the formation of diastereomers.
-
Residual solvents: Solvents used during the synthesis and purification process.
-
Degradation products: Hydrolysis of the glucuronide bond can lead to the formation of the aglycone, naringenin.
Experimental Protocols for Purity Assessment
A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment of this compound reference standards.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV detector is the most common method for determining the purity of reference standards.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 0.5% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).[3] The gradient allows for the separation of the main compound from potential impurities with different polarities.
-
Flow Rate: A typical flow rate is around 1.0 - 1.5 mL/min.
-
Detection: UV detection is commonly set at the maximum absorbance wavelength (λmax) of this compound, which is around 283 nm.[4]
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity for the identification and quantification of the reference standard and any potential impurities.
Methodology:
-
Chromatography: Similar HPLC conditions as described above are used to separate the components before they enter the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoid glucuronides.
-
Mass Spectrometry:
-
Full Scan: To obtain the molecular weight of the parent ion ([M-H]⁻). For this compound, the expected m/z is 447.1.
-
Product Ion Scan (MS/MS): To fragment the parent ion and obtain a characteristic fragmentation pattern. A common transition for this compound is m/z 447.1 → 271.1, corresponding to the loss of the glucuronic acid moiety.[5]
-
-
Impurity Profiling: By searching for other masses in the full scan and performing MS/MS on them, potential impurities can be identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and confirmation of the identity of the reference standard. It can also be used to detect and identify impurities.
Methodology:
-
Sample Preparation: The reference standard is dissolved in a suitable deuterated solvent, such as DMSO-d6.
-
Spectra Acquisition:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure and the position of the glucuronide linkage.
-
-
Data Analysis: The chemical shifts and coupling constants of the acquired spectra are compared with published data or theoretical values to confirm the structure. For (2S)-Naringenin 7-O-β-D-glucopyranoside, which is structurally very similar, the 13C NMR chemical shifts in DMSO-d6 have been reported, providing a good reference for comparison.[6]
Biological Signaling Pathways
Naringenin and its metabolites, including this compound, are known to modulate several key signaling pathways involved in cellular processes like inflammation and oxidative stress.
Nrf2/ARE Signaling Pathway
Naringenin is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[7][8] This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Naringenin activates the Nrf2/ARE pathway.
NF-κB Signaling Pathway
Naringenin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[2][9]
Caption: Naringenin inhibits the NF-κB inflammatory pathway.
Conclusion
The purity of commercial this compound reference standards is generally high, with most reputable vendors providing products with a purity of 98% or greater as determined by HPLC. However, for rigorous scientific research, it is imperative to not solely rely on the vendor's CoA but to also perform in-house purity verification using a combination of orthogonal analytical methods such as HPLC-UV, LC-MS/MS, and NMR. This comprehensive approach ensures the identity, purity, and integrity of the reference standard, thereby leading to more accurate and reproducible experimental results. Researchers should also be aware of potential impurities and consider their possible impact on the biological systems under investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Flavanones in Orange Juices Obtained from Different Sources by HPLC/DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nrf2-mediated pathway: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Naringenin 7-O-glucuronide: A Comparative Guide
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention for its wide-ranging pharmacological benefits, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4] However, its clinical application is often limited by poor water solubility and low bioavailability.[5] Upon ingestion, naringenin is rapidly metabolized in the liver and intestines into more soluble forms, primarily glucuronide conjugates.[4][6] Among these, Naringenin 7-O-glucuronide (N7OG) is a major metabolite that has demonstrated the crucial ability to cross the blood-brain barrier (BBB).[5][7][8] This capacity allows it to exert direct effects within the central nervous system, making it a compound of high interest for neurotherapeutic development.
This guide provides an objective comparison of the neuroprotective performance of N7OG against its parent compound, naringenin, supported by experimental data. It details the molecular mechanisms and signaling pathways involved and provides comprehensive protocols for the key experiments cited.
Comparative Efficacy in Neuroprotection
Experimental evidence, particularly from models of Alzheimer's disease, suggests that N7OG is not merely a byproduct of metabolism but an active neuroprotective agent, in some cases demonstrating superior activity to its aglycone precursor, naringenin. Studies using primary cortical neurons have shown that both naringenin and N7OG can rescue axonal atrophy induced by amyloid-beta (Aβ), a hallmark of Alzheimer's pathology.[5]
A key molecular target identified is the Collapsin Response Mediator Protein-2 (CRMP2), a protein involved in neuronal growth.[5] Its hyperphosphorylation is implicated in Aβ-induced neurodegeneration. Molecular docking studies have revealed that N7OG exhibits a tighter and more stable binding to the C-terminal tail of CRMP2 compared to naringenin, suggesting a more potent inhibitory effect on its pathological hyperphosphorylation.[5] The presence of the glucuronyl group appears to play a critical role in this enhanced neuroprotective activity.[5]
Table 1: Comparative Effects on Aβ-Induced Axonal Atrophy
| Compound | Concentration Range | Model | Key Outcome | Reference |
| This compound (N7OG) | 0.01 - 10 µM | Aβ₂₅₋₃₅-treated primary cortical neurons | Significantly recovered Aβ-stimulated axonal atrophy. | [5][7] |
| Naringenin | 0.01 - 10 µM | Aβ₂₅₋₃₅-treated primary cortical neurons | Significantly recovered Aβ-stimulated axonal atrophy. | [5][7] |
| Naringenin-4′-O-glucuronide | 0.01 - 10 µM | Aβ₂₅₋₃₅-treated primary cortical neurons | Did not significantly recover Aβ-stimulated axonal atrophy. | [5] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of N7OG and its parent compound are multifaceted, involving the modulation of several key signaling pathways related to oxidative stress, inflammation, and neuronal integrity.
1. Inhibition of CRMP2 Hyperphosphorylation
N7OG directly interferes with a key pathological cascade in Alzheimer's disease. By binding to CRMP2, it prevents phosphorylation by kinases like GSK3β and Cdk5. This action helps maintain normal neuronal structure and recovers axonal atrophy induced by Aβ plaques.[5]
Caption: N7OG inhibits Aβ-induced CRMP2 hyperphosphorylation.
2. Antioxidant and Anti-Inflammatory Pathways
Naringenin and its metabolites exert potent antioxidant and anti-inflammatory effects by modulating central signaling cascades. The compound activates the Nrf2/ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.[1] It also suppresses pro-inflammatory pathways like NF-κB and MAPK, reducing the expression of inflammatory mediators such as TNF-α, IL-1β, and COX-2.[2][5]
Caption: Key antioxidant and anti-inflammatory pathways of Naringenin/N7OG.
Experimental Protocols
The validation of N7OG's neuroprotective effects relies on a series of well-established in vitro assays.
1. In Vitro Neuroprotection Assay (Primary Cortical Neurons)
This protocol is designed to assess the ability of a compound to protect neurons from a specific neurotoxin, such as amyloid-beta.
-
Objective: To measure the effect of N7OG on axonal regrowth after Aβ-induced atrophy.
-
Methodology:
-
Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Toxicity Induction: After 3 days in culture, treat the neurons with 10 µM Aβ₂₅₋₃₅ for an additional 3 days to induce axonal atrophy.
-
Treatment: Remove the Aβ-containing medium. Add fresh medium containing N7OG, Naringenin, or a vehicle control (0.1% DMSO) at desired concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a positive control such as Nerve Growth Factor (NGF).
-
Incubation: Incubate the treated neurons for 4 days.
-
Immunostaining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.2% Triton X-100 and block with 5% bovine serum albumin. Incubate with primary antibodies against phosphorylated neurofilament-H (pNF-H) to stain axons and MAP2 to stain dendrites and cell bodies.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the total length of pNF-H positive neurites using image analysis software (e.g., ImageJ).
-
Statistical Analysis: Perform a one-way ANOVA with a Dunnett's post hoc test to compare treated groups against the Aβ/vehicle control group.
-
Caption: Workflow for the in vitro neuroprotection assay.
2. Western Blotting for CRMP2 Phosphorylation
-
Objective: To quantify the levels of phosphorylated CRMP2 relative to total CRMP2.
-
Methodology:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against phospho-CRMP2 (Thr514) and total CRMP2. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize the level of phospho-CRMP2 to total CRMP2.
-
3. MTT Assay for Cell Viability
-
Objective: To assess the cytotoxicity of a compound or its ability to protect against a toxic insult.
-
Methodology:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Treatment: Treat cells with the neurotoxin and/or N7OG for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
References
- 1. Naringin and Naringenin Polyphenols in Neurological Diseases: Understandings from a Therapeutic Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]
- 3. Naringenin: its chemistry and roles in neuroprotection | Semantic Scholar [semanticscholar.org]
- 4. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms [mdpi.com]
- 5. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition of Naringenin via Glucuronidation Pathway Is Affected by Compensating Efflux Transporters of Hydrophilic Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
